Semagacestat
Description
Semagacestat has been used in trials studying the treatment of Alzheimer Disease.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Properties
IUPAC Name |
(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXWXXPNHIWQHW-RCBQFDQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235740 | |
| Record name | LY 450139 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425386-60-3, 866488-53-1 | |
| Record name | Semagacestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425386-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 450139 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semagacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12463 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY 450139 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMAGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Semagacestat: A Technical History of a Pioneering Alzheimer's Therapeutic
An In-depth Guide on the Discovery, Development, and Discontinuation of a First-in-Class γ-Secretase Inhibitor
Introduction
Semagacestat (LY-450139) represents a significant chapter in the history of Alzheimer's disease (AD) drug development. As a potent, orally administered inhibitor of γ-secretase, it was designed to curtail the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of AD. The therapeutic strategy was rooted in the amyloid cascade hypothesis, which posits that the accumulation of Aβ in the brain is the initiating pathological event in AD. Developed by Eli Lilly and Elan, this compound was among the first γ-secretase inhibitors to advance to late-stage clinical trials.[1]
Preclinical studies in various cell and animal models demonstrated that this compound could effectively reduce Aβ levels.[2] However, the ambitious clinical development program was ultimately halted during Phase 3 due to a lack of clinical efficacy and an unexpected worsening of cognitive functions in patients receiving the drug, alongside a concerning safety profile.[3] This outcome delivered a significant blow to the amyloid hypothesis and prompted a critical re-evaluation of γ-secretase as a therapeutic target. This technical guide provides a comprehensive chronicle of the discovery and development of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Engine of Amyloid-Beta Production
The primary mechanism of action of this compound is the inhibition of γ-secretase, a multi-subunit intramembrane protease. This enzyme complex is responsible for the final cleavage of the amyloid precursor protein (APP), which releases Aβ peptides of varying lengths.
The Amyloidogenic Pathway and this compound's Role
The amyloidogenic processing of APP is a two-step enzymatic process. First, β-secretase (BACE1) cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 at multiple sites within its transmembrane domain, producing Aβ peptides (predominantly Aβ40 and Aβ42) and the APP intracellular domain (AICD). This compound was designed to block this second step, thereby reducing the production of all Aβ species.
Caption: Amyloid Precursor Protein (APP) Processing and the Mechanism of this compound.
Off-Target Effects: The Notch Signaling Pathway
A critical challenge in the development of γ-secretase inhibitors is the enzyme's role in processing other substrates, most notably the Notch receptor. Notch signaling is a highly conserved pathway crucial for cell-to-cell communication, regulating processes such as cell proliferation, differentiation, and apoptosis. Similar to APP, the Notch receptor undergoes proteolytic cleavage by γ-secretase to release the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression. The non-selective inhibition of γ-secretase by this compound also blocks Notch processing, leading to a range of on-target side effects.
Caption: Inhibition of Notch Signaling by this compound.
Preclinical Development
This compound underwent extensive preclinical evaluation to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic properties.
Quantitative Data from Preclinical Studies
| Parameter | Cell Line/Animal Model | Value | Reference |
| In Vitro Potency | |||
| Aβ40 IC50 | H4 human glioma cells | 12.1 nM | [4] |
| Aβ42 IC50 | H4 human glioma cells | 10.9 nM | [4] |
| Aβ38 IC50 | H4 human glioma cells | 12.0 nM | [4] |
| Notch IC50 | H4 human glioma cells | 14.1 nM | [4] |
| Aβ40 IC50 | Murine cortical neurons | 111 nM | [5] |
| In Vivo Efficacy | |||
| Brain Aβ40 Reduction | C57BL/6 mice (sub-chronic, 100 mg/kg) | 51% | [6] |
| Brain Aβ42 Reduction | C57BL/6 mice (sub-chronic, 100 mg/kg) | 26% | [6] |
Experimental Protocols: Preclinical Assays
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Cellular Aβ Production Assay:
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Cell Line: H4 human glioma cells stably overexpressing human wild-type APP695.
-
Methodology: Cells were treated with varying concentrations of this compound for 24 hours. Levels of Aβ42, Aβ40, and Aβ38 in the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISAs).[7]
-
-
Notch Signaling Assay:
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Cell Line: H4 cells.
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Methodology: Cells were transiently co-transfected with a human NotchΔE expression vector and an RBP-Jk-responsive luciferase reporter construct. Following transfection, cells were exposed to different concentrations of this compound for 16 hours. Notch signaling was assessed by measuring luciferase activity in the cell lysate using a commercial assay system (e.g., Dual-Glo Luciferase Assay System).[1]
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-
Cell Viability Assay:
-
Methodology: Cell viability was quantified by the capacity of cells to reduce 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide (MTT). Cells were incubated with 0.5 mg/mL MTT for 60 minutes following treatment with this compound.[7]
-
-
Animal Model Studies:
-
Models: Tg2576 and PDAPP transgenic mice, which overexpress mutant forms of human APP.[1][3]
-
Methodology: this compound was administered orally. Brain, plasma, and cerebrospinal fluid (CSF) were collected at various time points post-administration to measure Aβ levels by ELISA and to assess drug exposure levels via liquid chromatography-tandem mass spectrometry.[2][6]
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Clinical Development Program
The clinical development of this compound progressed through Phase 1, 2, and 3 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Phase 3 Clinical Trials: IDENTITY and IDENTITY-2
The pivotal Phase 3 program for this compound included two large, multicenter, randomized, double-blind, placebo-controlled trials known as IDENTITY (NCT00594568) and IDENTITY-2.[8][9]
| Trial Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | Over 3,000 patients aged 55 and older with mild-to-moderate probable Alzheimer's disease |
| Treatment Arms | Placebo, this compound 100 mg daily, this compound 140 mg daily |
| Treatment Duration | 21 months |
| Primary Outcome Measures | Change from baseline on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) |
Clinical Trial Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Semagacestat (LY-450139): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semagacestat (LY-450139) is a small-molecule inhibitor of gamma-secretase, an enzyme centrally involved in the production of amyloid-beta (Aβ) peptides.[1][2] These peptides are the primary components of the amyloid plaques found in the brains of patients with Alzheimer's disease.[2] Developed by Eli Lilly and Company, this compound was investigated as a potential disease-modifying therapy for Alzheimer's disease.[3] The rationale behind its development was based on the amyloid cascade hypothesis, which posits that the accumulation of Aβ is the initiating event in the pathogenesis of the disease.[3] By inhibiting gamma-secretase, this compound was designed to decrease the production of Aβ, thereby slowing or preventing the progression of Alzheimer's.[3][4]
Despite promising preclinical and early-phase clinical results, the Phase III clinical trials for this compound were terminated in 2010.[2][5] The trials revealed that this compound not only failed to slow cognitive decline but was associated with a worsening of cognitive and functional abilities compared to placebo.[5][6] Furthermore, patients treated with this compound experienced a higher incidence of adverse events, including skin cancers and infections.[6][7] These outcomes are largely attributed to the non-selective inhibition of gamma-secretase, which also cleaves other substrates, most notably the Notch receptor, a protein crucial for normal cell differentiation and function.[7][8] This document provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.
Core Mechanism of Action: Gamma-Secretase Inhibition
This compound functions as a potent, non-selective inhibitor of the gamma-secretase enzyme complex.[9] This enzyme is a multi-subunit protease responsible for the intramembrane cleavage of several type I transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor.[8][10]
The inhibition of gamma-secretase by this compound directly impacts the amyloidogenic pathway of APP processing. Following the initial cleavage of APP by beta-secretase (BACE1), the resulting C-terminal fragment (β-CTF or C99) is a substrate for gamma-secretase. Gamma-secretase-mediated cleavage of β-CTF releases the amyloid-beta peptide. This compound blocks this cleavage, leading to a reduction in the production of various Aβ isoforms, including Aβ40, Aβ42, and Aβ38.[9][11]
However, the non-selective nature of this compound's inhibition is its critical liability. The gamma-secretase enzyme is also essential for the processing of the Notch receptor.[8] Cleavage of Notch by gamma-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus and regulates the transcription of genes involved in cell fate decisions, proliferation, and differentiation.[10] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby disrupting Notch signaling.[8] This disruption is believed to be the underlying cause of the serious adverse events observed in the clinical trials.[7]
Quantitative Data Summary
The following table summarizes the key in vitro inhibitory concentrations (IC50) of this compound for various amyloid-beta peptides and Notch signaling.
| Target | IC50 (nM) | Cell Line | Reference |
| Aβ40 | 12.1 | H4 human glioma cells | [9][11] |
| Aβ42 | 10.9 | H4 human glioma cells | [9][11] |
| Aβ38 | 12.0 | H4 human glioma cells | [9] |
| Notch Signaling | 14.1 | H4 human glioma cells | [9][11] |
| Aβ40 | 111 | Murine cortical neurons | [11] |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing and Inhibition by this compound
Caption: Amyloid Precursor Protein (APP) processing and the inhibitory action of this compound on gamma-secretase.
Notch Signaling Pathway and its Disruption by this compound
Caption: The Notch signaling pathway and its disruption by this compound's inhibition of gamma-secretase.
Experimental Workflow for Determining IC50 of this compound
Caption: A generalized workflow for determining the in vitro IC50 values of this compound.
Experimental Protocols
In Vitro Gamma-Secretase Inhibition Assay (Aβ Quantification)
This protocol describes the general steps for determining the IC50 of this compound on Aβ production in a cellular context.
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Cell Line and Culture: H4 human glioma cells stably overexpressing wild-type human amyloid precursor protein (APP695) are commonly used.[1] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[1] The final concentration of the vehicle should be kept constant across all wells.
-
Incubation: The cells are incubated with the compound for a defined period, typically 24 hours, to allow for APP processing and Aβ secretion into the medium.[1]
-
Sample Collection: After incubation, the conditioned medium is collected for Aβ analysis. Cell viability assays (e.g., MTT or LDH assay) should be performed on the remaining cells to ensure that the observed reduction in Aβ is not due to cytotoxicity.
-
Aβ Quantification (ELISA): The levels of Aβ40, Aβ42, and Aβ38 in the conditioned medium are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISA).[1][11] These assays typically involve a capture antibody coated on the plate that binds to the C-terminus of the specific Aβ isoform and a detection antibody that binds to the N-terminus.
-
Data Analysis: The Aβ concentrations are normalized to the vehicle-treated control. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, the concentration at which 50% of Aβ production is inhibited, is then calculated using non-linear regression analysis.
Notch Signaling Inhibition Assay (Luciferase Reporter Assay)
This protocol outlines a common method to assess the inhibitory effect of this compound on Notch signaling.
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Cell Line and Transfection: H4 cells are transiently co-transfected with two plasmids:
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An expression vector for a constitutively active form of Notch (NotchΔE), which undergoes gamma-secretase cleavage.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the RBP-Jk transcription factor (a downstream target of NICD).[1] Transfection is typically performed using a lipid-based transfection reagent.
-
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated with the compound for a period that allows for Notch processing and luciferase expression, for instance, 16 hours.[1]
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer and a suitable luciferase assay reagent kit.
-
Data Analysis: The luciferase signal is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. A dose-response curve is generated by plotting the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration. The IC50 value for Notch inhibition is then determined.
Clinical Trial Insights and Safety Profile
The Phase III clinical development program for this compound, which included the IDENTITY and IDENTITY-2 trials, was halted due to unfavorable interim results.[3][5] The key findings from these trials include:
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Lack of Efficacy: this compound, at doses of 100 mg and 140 mg daily, did not slow the progression of cognitive and functional decline in patients with mild-to-moderate Alzheimer's disease.[6] In fact, patients in the treatment arms showed a statistically significant worsening in cognition and the ability to perform activities of daily living compared to the placebo group.[5][6]
-
Adverse Events: Treatment with this compound was associated with a higher incidence of several adverse events, including:
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Skin and Subcutaneous Tissue Disorders: A notable increase in the risk of skin cancers (basal cell and squamous cell carcinomas) was observed.[6][7]
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Gastrointestinal Issues: Diarrhea, nausea, and vomiting were more common in the this compound groups.[7]
-
Infections: An increased rate of infections was also reported.[6][7]
-
-
Other Safety Concerns: Weight loss, and changes in laboratory parameters were also more frequent in the this compound-treated patients.[6][7]
The safety profile of this compound is largely consistent with the on-target, off-pathway inhibition of Notch signaling. The skin and gastrointestinal side effects, in particular, are well-documented consequences of Notch inhibition.
Conclusion
This compound represents a significant chapter in the development of Alzheimer's disease therapeutics. While its mechanism of action as a gamma-secretase inhibitor was rationally designed based on the amyloid hypothesis, its clinical failure underscores the complexities of targeting this enzyme. The non-selective inhibition of both APP and Notch processing led to a detrimental risk-benefit profile, with a lack of clinical efficacy and significant safety concerns. The experience with this compound has provided invaluable lessons for the field, emphasizing the need for more selective therapeutic strategies, such as gamma-secretase modulators that specifically alter the cleavage of APP without affecting Notch, or antibodies targeting specific Aβ species. The in-depth understanding of this compound's mechanism of action continues to inform the development of safer and more effective treatments for Alzheimer's disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. novamedline.com [novamedline.com]
- 3. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase II safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral and central effects of γ-secretase inhibition by this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Semagacestat Gamma-Secretase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semagacestat (LY-450139) is a small-molecule inhibitor of gamma-secretase, an intramembrane protease centrally implicated in the pathogenesis of Alzheimer's disease. This document provides a comprehensive technical overview of the this compound-mediated inhibition of the gamma-secretase pathway. It details the molecular mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling pathway, experimental workflows, and the logical relationships of target engagement. While this compound ultimately failed in Phase III clinical trials, the wealth of data generated throughout its development offers critical insights for future research in Alzheimer's disease and other conditions involving gamma-secretase.
Introduction: The Rationale for Gamma-Secretase Inhibition
Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the disease's pathophysiology.[3] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: beta-secretase (BACE1) and gamma-secretase. Gamma-secretase is a multi-subunit protease complex responsible for the final intramembrane cleavage of APP, leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42.[4]
This compound was developed by Eli Lilly as a gamma-secretase inhibitor with the therapeutic goal of reducing Aβ production, thereby preventing the formation of amyloid plaques and halting the progression of Alzheimer's disease.[3]
Molecular Mechanism of Action
This compound functions as a non-competitive inhibitor of the gamma-secretase complex. It does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that prevents the proper processing of gamma-secretase substrates. This inhibition reduces the production of all Aβ peptide isoforms, including Aβ38, Aβ40, and Aβ42.[4]
However, gamma-secretase has a broad range of substrates beyond APP, including the Notch receptor, which is crucial for cell-cell communication and tissue development.[4] Inhibition of Notch signaling by this compound is a significant off-target effect that has been linked to several adverse events observed in clinical trials.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Reference |
| Aβ42 | 10.9 | H4 human glioma | [4] |
| Aβ40 | 12.1 | H4 human glioma | [4] |
| Aβ38 | 12.0 | H4 human glioma | [4] |
| Notch | 14.1 | H4 human glioma | [4] |
Table 2: Summary of Phase I & II Clinical Trial Biomarker Data
| Study Phase | Dose(s) | Biomarker Change | Reference |
| Phase I | 5-140 mg/day | Dose-dependent inhibition of plasma Aβ levels. | [6] |
| Phase II | 30-140 mg/day (up to 14 weeks) | Dose-dependent inhibition of plasma Aβ levels. | [6] |
| Phase II | 100 and 140 mg once daily (12 weeks) | Inhibition of brain Aβ production by 47% and 52% respectively over a 12-hour period. Plasma Aβ levels inhibited by 65% at the 140mg dose. | [7] |
Table 3: Key Outcomes of the Phase III IDENTITY Clinical Trial
| Outcome Measure | Placebo | This compound (100 mg/day) | This compound (140 mg/day) | p-value (vs. Placebo) | Reference |
| Cognitive Change (ADAS-cog) | Worsening of 6.4 points | Worsening of 7.5 points | Worsening of 7.8 points | 0.15 (100mg), 0.07 (140mg) | [2] |
| Functional Change (ADCS-ADL) | Worsening of -9.0 points | Worsening of -10.5 points | Worsening of -12.6 points | 0.14 (100mg), <0.001 (140mg) | [2] |
| Adverse Events | Increased incidence | Increased incidence | <0.001 | [2] | |
| - Skin Cancer | Significantly higher | Significantly higher | Not specified | [2] | |
| - Infections | Significantly higher | Significantly higher | Not specified | [2] |
Experimental Protocols
Cell-Based Gamma-Secretase Inhibition Assay
This protocol describes a method for determining the inhibitory activity of compounds like this compound on gamma-secretase in a cellular context.
Materials:
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H4 human glioma cells stably overexpressing human wild-type APP.
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Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
This compound or other test compounds.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assessment.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
ELISA kits for Aβ40 and Aβ42.
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Microplate reader.
Procedure:
-
Cell Seeding: Plate H4-APP cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for Aβ analysis. Centrifuge the supernatant to remove any cell debris.
-
Aβ Quantification (ELISA): Quantify the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay (MTT): To the remaining cells in the plate, add MTT solution and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of Aβ production for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. Normalize the Aβ levels to cell viability to account for any cytotoxic effects of the compound.
Amyloid-Beta (Aβ) ELISA Protocol for Cell Culture Supernatant
This protocol provides a step-by-step guide for quantifying Aβ levels in cell culture supernatants using a sandwich ELISA.
Materials:
-
Aβ40 or Aβ42 ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Standard Aβ peptides.
-
Cell culture supernatants collected as described in the previous protocol.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standard dilutions, and detection antibody, according to the kit manufacturer's instructions.
-
Sample and Standard Addition: Add standards and samples (cell culture supernatants) to the wells of the antibody-coated microplate. Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove unbound proteins.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate to allow it to bind to the captured Aβ.
-
Washing: Repeat the washing step to remove the unbound detection antibody.
-
Streptavidin-HRP Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate. The streptavidin will bind to the biotinylated detection antibody.
-
Washing: Repeat the washing step to remove unbound streptavidin-HRP.
-
Substrate Development: Add the TMB substrate to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for a specified time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of Aβ in the unknown samples.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits gamma-secretase, blocking Aβ and Notch signaling.
Experimental Workflow Diagram
References
- 1. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
In Vitro Characterization of Semagacestat: A Technical Guide
Introduction: Semagacestat (LY-450139) is a small molecule compound developed by Eli Lilly and Elan as a potential therapeutic agent for Alzheimer's disease.[1] It was designed to function as a γ-secretase inhibitor, targeting the production of amyloid-β (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.[1][2] The therapeutic strategy was based on the amyloid cascade hypothesis, which posits that the accumulation of Aβ is the initiating event in the disease's pathology.[2][3] this compound potently inhibits the γ-secretase enzyme, which is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to release Aβ peptides.[1][4] Despite promising preclinical data, the Phase III clinical trials for this compound were halted in 2010 due to a lack of efficacy and evidence of worsening cognitive and functional abilities in patients receiving the drug compared to placebo.[1][2] This technical guide provides a detailed overview of the in vitro characterization of this compound, focusing on its mechanism of action, pharmacological data from various assays, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions as a non-competitive, allosteric inhibitor of the γ-secretase enzyme complex.[5][6] This complex is a multi-subunit intramembrane protease responsible for cleaving Type I transmembrane proteins, with its most well-known substrates being APP and the Notch receptor.[7][8]
1. Inhibition of APP Processing: The amyloidogenic pathway begins with the cleavage of APP by β-secretase (BACE1), which generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99 or β-CTF.[1] γ-secretase then cleaves β-CTF at multiple sites within its transmembrane domain to produce Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42, along with the APP intracellular domain (AICD).[1][3] this compound blocks this final cleavage step, thereby reducing the secretion of all Aβ isoforms.[9][10]
2. Inhibition of Notch Signaling: The Notch signaling pathway is crucial for cell-fate determination, proliferation, and differentiation.[7][11] The Notch receptor is also a Type I transmembrane protein. Upon ligand binding, it is cleaved by other proteases, and the final intramembrane cleavage is performed by γ-secretase. This cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to act as a transcriptional regulator.[7] As a non-selective inhibitor, this compound also blocks the cleavage of Notch, thereby inhibiting its signaling pathway.[9][10] This off-target effect is believed to be responsible for many of the adverse events observed in clinical trials, such as gastrointestinal issues and an increased risk of skin rashes and cancers.[5][8]
Quantitative In Vitro Data
The potency of this compound has been evaluated in various cell-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibition of Amyloid-β (Aβ) Production by this compound
| Cell Line | Target | Potency (IC50 / ED50) | Reference |
|---|---|---|---|
| H4 human glioma | Aβ42 | 10.9 nM | [9][10] |
| H4 human glioma | Aβ40 | 12.1 nM | [9][10] |
| H4 human glioma | Aβ38 | 12.0 nM | [9][10] |
| HEK293 (hAPPSwe) | Total Aβ | 14.9 nM (EC50) | [5] |
| CHO cells (APPSw) | Aβ (1-x) | 15 nM (ED50) | [9] |
| SH-SY5Y human | Aβ40 | 38 nM | [9] |
| Murine Cortical Neurons (CTX) | Aβ40 | 111 nM | [9][12] |
| Murine Cortical Neurons (CTX) | Aβ42 | 130 nM |[12] |
Table 2: Inhibition of Notch Signaling by this compound
| Cell Line | Target | Potency (IC50 / EC50) | Reference |
|---|---|---|---|
| H4 human glioma | Notch Signaling | 14.1 nM | [9][10] |
| HEK293 (Notch δE) | Notch Intracellular Domain | 46 nM (EC50) | [5] |
| African green monkey CV1 | Notch Processing | 316.23 nM |[9] |
Table 3: Selectivity and Other Pharmacological Parameters
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Notch/Aβ42 Selectivity Ratio | Ratio of Notch IC50 to Aβ42 IC50 in H4 cells | 1.3 | [9][10] |
| β-CTF Accumulation (ECmax) | Max effective concentration for β-CTF increase in H4 cells | 16.0 nM |[9][10] |
Note: IC50 is the half-maximal inhibitory concentration. ED50/EC50 is the half-maximal effective concentration.
The data clearly indicate that this compound is a potent inhibitor of Aβ production. However, the selectivity ratio of 1.3 demonstrates a critical liability: the compound inhibits Notch signaling at nearly the same concentration required to inhibit Aβ production, predicting the on-target toxicity observed clinically.[9][10]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below, accompanied by workflow diagrams.
1. Aβ Production Assay (ELISA)
This assay quantifies the reduction in secreted Aβ peptides from cells treated with this compound.
-
Methodology:
-
Cell Culture: H4 human glioma cells, stably overexpressing human wild-type APP695, are cultured in 96-well plates.[9][10]
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO) for 24 hours.[9][10]
-
Sample Collection: After incubation, the cell culture medium is collected.[10]
-
Quantification: Levels of Aβ42, Aβ40, and Aβ38 in the collected media are measured using specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]
-
Data Analysis: The results are used to generate a dose-response curve and calculate IC50 values.
-
2. Notch Signaling Assay (Luciferase Reporter)
This assay measures the inhibition of Notch signaling by quantifying the activity of a downstream reporter gene.
-
Methodology:
-
Cell Culture & Transfection: Cells (e.g., African green monkey CV1 or HEK293) are co-transfected with an expression vector for a constitutively active form of Notch (NotchΔE) and a reporter plasmid containing a luciferase gene under the control of a promoter with RBP-Jk binding sites (e.g., Cignal RBP-Jk Reporter Assay kit).[5][9][10]
-
Compound Treatment: Transfected cells are incubated with various concentrations of this compound for 24 hours.[9]
-
Cell Lysis: After incubation, the cells are lysed to release their contents.
-
Luciferase Measurement: Luciferase activity in the cell lysate is measured using a luminometer and a suitable substrate (e.g., Dual-Glo Luciferase Assay System).[9]
-
Data Analysis: The reduction in luciferase activity relative to untreated controls is used to determine the IC50 for Notch inhibition.
-
3. Cell Viability Assay (MTT)
This assay is used to determine if the compound exhibits cytotoxicity at the concentrations tested.
-
Methodology:
-
Cell Culture: Appropriate cells (e.g., H4 cells, murine cortical neurons) are seeded in 96-well plates.[9][10]
-
Compound Treatment: Cells are incubated with this compound at various concentrations for a specified period (e.g., 24 hours).[10]
-
MTT Incubation: 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.[9]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., ~570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Summary and Conclusion
The in vitro characterization of this compound demonstrates its potent ability to inhibit γ-secretase, leading to a significant reduction in the production of Aβ peptides.[9][10][12] However, this inhibition is not selective. The compound equipotently blocks the processing of the Notch receptor, a critical signaling protein.[5][9][10] This lack of selectivity (a Notch/Aβ42 IC50 ratio of ~1.3) is a fundamental flaw in its pharmacological profile and is the likely cause of the mechanism-based toxicity that contributed to its clinical trial failure.[9][10] Furthermore, some studies suggest a more complex mechanism, where this compound acts as a "pseudo-inhibitor," causing the intracellular accumulation of toxic Aβ species and other APP fragments rather than completely halting their production.[13][14] The comprehensive in vitro profiling of this compound serves as a critical case study in Alzheimer's drug development, highlighting the profound challenges of targeting complex enzymes like γ-secretase and underscoring the necessity of designing substrate-selective inhibitors or modulators to achieve a viable therapeutic window.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral and central effects of γ-secretase inhibition by this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. d-nb.info [d-nb.info]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound Is a Pseudo-Inhibitor of γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
An In-depth Technical Guide to the Early Preclinical Studies of Semagacestat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies of Semagacestat (LY-450139), a gamma-secretase inhibitor investigated for the treatment of Alzheimer's disease. This document details the compound's mechanism of action, key experimental findings from in vitro and in vivo studies, and the methodologies employed in these evaluations.
Core Mechanism of Action
This compound is a small molecule inhibitor of gamma-secretase, a multi-protein complex essential for the final proteolytic cleavage of the amyloid precursor protein (APP). In the amyloidogenic pathway, sequential cleavage of APP by beta-secretase (BACE1) and then gamma-secretase results in the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42.[1] Aβ42 is particularly prone to aggregation and is a major component of the amyloid plaques characteristic of Alzheimer's disease. By inhibiting gamma-secretase, this compound was designed to reduce the production of all Aβ peptide species.[1][2] However, gamma-secretase also cleaves other transmembrane proteins, most notably the Notch receptor, which plays a critical role in cell-fate determination.[1] Inhibition of Notch signaling is associated with a range of adverse effects.
In Vitro Studies
A series of in vitro experiments were conducted to characterize the potency and selectivity of this compound. These studies utilized various cell lines to assess the inhibition of Aβ production and the off-target effects on Notch signaling.
Quantitative Data from In Vitro Assays
| Cell Line | Target | Assay Type | IC50 (nM) | Reference |
| H4 Human Glioma | Aβ42 | ELISA | 10.9 | [3] |
| H4 Human Glioma | Aβ40 | ELISA | 12.1 | [3] |
| H4 Human Glioma | Aβ38 | ELISA | 12.0 | [3] |
| H4 Human Glioma | Notch Signaling | Reporter Assay | 14.1 | [3] |
| HEK293 (hAPPSwe) | Aβ Production | - | 14.9 | [4] |
| HEK293 (Notch δE) | Notch Intracellular Domain | - | 46 | [4] |
| Murine Cortical Neurons | Aβ40 | ELISA | 111 | [3] |
Experimental Protocols
-
Cell Culture: H4 human glioma cells stably overexpressing human wild-type APP695 were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of this compound for 24 hours.[3]
-
Aβ Quantification: The levels of Aβ42, Aβ40, and Aβ38 in the cell culture media were measured using specific enzyme-linked immunosorbent assay (ELISA) kits.[3]
-
Cell Line and Transfection: H4 cells were transiently transfected with a human NotchΔE expression vector and a CSL (RBP-Jk)-responsive luciferase reporter construct.[3]
-
Treatment: Transfected cells were exposed to various concentrations of this compound for 16 hours.[3]
-
Luciferase Assay: Notch signaling activity was quantified by measuring the luciferase activity in the cell lysate using a commercially available assay system (e.g., Dual-Glo Luciferase Assay System).[3]
-
Sample Preparation: Cell lysates from treated cells were prepared using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[5][6] Protein concentration was determined using a BCA assay.[5]
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[5]
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for the C-terminal of APP to detect APP-CTFs (e.g., CT99).[7] A corresponding HRP-conjugated secondary antibody was used for detection via chemiluminescence.[5]
In Vivo Studies
Preclinical in vivo studies were conducted in transgenic mouse models of Alzheimer's disease to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Quantitative Data from In Vivo Studies
| Animal Model | Treatment | Tissue | Aβ Reduction | Reference |
| Tg2576 Mice | 10 mg/kg, p.o. | Hippocampus | Aβ42: 22%Aβ40: 23% | [3] |
| Tg2576 Mice | 30 mg/kg, p.o. | Hippocampus | Aβ42: 36%Aβ40: 41% | [3] |
| PDAPP Mice | 30 mg/kg/day for 5 months | Plasma | ~60% | [4] |
Experimental Protocols
-
Animal Models: Commonly used models included the Tg2576 mouse, which expresses human APP695 with the Swedish mutation, and the PDAPP mouse.[3][4]
-
Drug Formulation and Administration: For oral administration (p.o.), this compound was typically formulated as a suspension in a vehicle such as 0.5% methylcellulose.[3] Voluntary oral administration in a jelly formulation has also been described as a method for chronic dosing in mice.[8]
-
Homogenization: Brain tissue was homogenized on ice in a suitable buffer (e.g., 0.2% Diethylamine (DEA) in 50 mM NaCl) at a concentration of 100 mg/mL. Protease inhibitors were added to prevent protein degradation.[9]
-
Fractionation: To separate soluble and insoluble Aβ, the homogenate was centrifuged at high speed (e.g., 100,000 x g for 1 hour at 4°C).
-
Soluble Fraction: The supernatant containing the soluble Aβ fraction was collected and neutralized.
-
Insoluble Fraction: The pellet, containing the insoluble plaque-associated Aβ, was further extracted with formic acid. The formic acid extract was then neutralized.
-
Plate Coating: A 96-well plate was coated with a capture antibody specific for the C-terminus of Aβ (e.g., anti-Aβ40 or anti-Aβ42).
-
Sample Incubation: Brain homogenate fractions (soluble and insoluble) and Aβ standards were added to the wells and incubated.
-
Detection: A biotinylated detection antibody that recognizes the N-terminus of Aβ was added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate and Measurement: A colorimetric substrate (e.g., TMB) was added, and the absorbance was measured at 450 nm. The concentration of Aβ in the samples was determined by comparison to the standard curve.
Signaling Pathways and Experimental Workflow
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound.
Notch Signaling Pathway
Caption: The Notch signaling pathway and its inhibition by this compound.
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of this compound.
Summary of Preclinical Findings
Early preclinical studies of this compound demonstrated its ability to inhibit gamma-secretase and reduce the production of Aβ peptides in both in vitro and in vivo models. The compound showed dose-dependent reductions in Aβ40 and Aβ42 in the brains of transgenic mice. However, these studies also highlighted the challenge of selectivity, as this compound also inhibited Notch signaling, albeit at slightly higher concentrations than those required for Aβ reduction. The accumulation of APP C-terminal fragments was also observed, a direct consequence of gamma-secretase inhibition. While initial findings were promising in terms of target engagement and Aβ reduction, the narrow therapeutic window due to Notch-related toxicities ultimately posed a significant challenge for the clinical development of this compound.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN102690231B - Method for synthesizing potential drug of this compound for treating Alzheimer disease - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Semagacestat In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semagacestat (LY450139) is a potent, orally bioavailable small molecule inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease. This compound was developed as a therapeutic agent to reduce Aβ production. However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which plays a critical role in cell-fate determination. Inhibition of Notch signaling can lead to significant side effects. Therefore, detailed in vitro characterization of γ-secretase inhibitors like this compound is crucial to understand their potency, selectivity, and mechanism of action.
These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound on both its primary target, γ-secretase cleavage of the amyloid precursor protein (APP), and its key off-target, Notch signaling.
Data Presentation
This compound In Vitro Potency
| Target | Cell Line | Assay Type | Parameter | Value (nM) |
| Aβ42 | H4 human glioma | Cellular | IC50 | 10.9[1][2] |
| Aβ40 | H4 human glioma | Cellular | IC50 | 12.1[1][2] |
| Aβ38 | H4 human glioma | Cellular | IC50 | 12.0[1][2] |
| Notch Signaling | H4 human glioma | Cellular | IC50 | 14.1[1][2] |
| Aβ40 | Murine Cortical Neurons | Cellular | IC50 | 111[1][2] |
| γ-secretase | CHO cells (expressing APPSw) | Cellular | ED50 | 15 |
| Aβ40 | human SH-SY5Y cells | Cellular | IC50 | 38 |
| Notch Processing | CV-1 cells (co-expressing Gal4) | Cellular | IC50 | 316.23 |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing by γ-Secretase
The following diagram illustrates the amyloidogenic pathway of APP processing and the inhibitory action of this compound.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory effect of this compound.
Notch Signaling Pathway
This diagram shows the canonical Notch signaling pathway and its inhibition by this compound.
Caption: Canonical Notch signaling pathway and its inhibition by this compound.
General Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for the in vitro assessment of this compound.
Caption: A general workflow for the in vitro evaluation of this compound.
Experimental Protocols
Cellular Aβ Reduction Assay
This assay measures the ability of this compound to inhibit the production of Aβ peptides in a cellular context.
a. Cell Culture and Treatment
-
Cell Line: H4 human glioma cells stably overexpressing human wild-type APP695 are commonly used.[1][2] SH-SY5Y neuroblastoma cells or CHO cells expressing APPSw are also suitable alternatives.
-
Seeding: Seed cells in 96-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Treatment: Remove the existing culture medium from the wells and replace it with medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1][2]
b. Aβ ELISA Protocol
-
Sample Collection: After the 24-hour incubation, carefully collect the cell culture supernatant from each well. It is recommended to centrifuge the supernatant to pellet any detached cells or debris.
-
ELISA Kit: Use commercially available ELISA kits specific for human Aβ40 and Aβ42.
-
Standard Curve: Prepare a standard curve using the provided Aβ peptide standards according to the kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards, controls, and collected supernatant samples to the wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody (e.g., a biotinylated anti-Aβ antibody) and incubate.
-
Wash the plate again.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the plate a final time.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of Aβ in each sample by interpolating from the standard curve. Determine the IC50 value of this compound by plotting the percent inhibition of Aβ production against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Notch Signaling Inhibition Assay
This assay quantifies the inhibitory effect of this compound on Notch signaling, typically using a luciferase reporter gene.
a. Cell Culture and Transfection
-
Cell Line: H4 cells are suitable for this assay.[1]
-
Plasmids:
-
A constitutively active form of Notch (NotchΔE).
-
A reporter plasmid containing a promoter with RBP-Jk responsive elements driving the expression of firefly luciferase.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection:
-
Seed H4 cells in a 96-well plate.
-
On the following day, transfect the cells with the NotchΔE, RBP-Jk reporter, and Renilla luciferase plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
b. Compound Treatment and Luciferase Assay
-
Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 16-24 hours.[1]
-
Luciferase Assay: Use a dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System from Promega).
-
Equilibrate the plate to room temperature.
-
Add the firefly luciferase substrate to each well and mix.
-
Measure the firefly luminescence using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly reaction and provide the substrate for Renilla luciferase.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Calculate the percent inhibition of Notch signaling for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value as described for the Aβ ELISA.
-
Cell Viability Assay (MTT Assay)
This assay is performed to ensure that the observed reductions in Aβ and Notch signaling are not due to cytotoxicity of this compound.
a. Cell Treatment
-
Seed and treat the cells with this compound as described in the Aβ reduction assay.
b. MTT Assay Protocol
-
MTT Reagent: At the end of the 24-hour treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Western Blot for β-C-terminal Fragment (β-CTF) Accumulation
Inhibition of γ-secretase leads to the accumulation of its substrate, the β-C-terminal fragment (β-CTF or C99) of APP.
a. Cell Lysis
-
Following treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
b. Western Blot Protocol
-
SDS-PAGE: Separate equal amounts of protein from each sample on a Tris-Tricine or Tris-Glycine polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the C-terminus of APP (e.g., anti-APP-CTF) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for β-CTF and normalize to a loading control (e.g., β-actin or GAPDH). Plot the fold-increase in β-CTF levels relative to the vehicle control against the this compound concentration to determine the ECmax.[1][2]
References
Application Notes and Protocols for the Use of Semagacestat in Alzheimer's Disease Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semagacestat (LY450139) is a γ-secretase inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease (AD).[1][2] The underlying hypothesis for its development was the "amyloid cascade hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides, the primary components of senile plaques in the brain, is a central event in the pathogenesis of AD.[2][3] this compound was designed to block the activity of γ-secretase, a key enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[1][2] By inhibiting this enzyme, this compound was expected to reduce the production of Aβ, thereby slowing or halting the progression of the disease.[2]
Despite promising preclinical data, the Phase III clinical trials for this compound were halted in 2010 due to a lack of efficacy and a worsening of cognitive function in the treatment group compared to placebo.[1] Further research has revealed a more complex mechanism of action, with some studies suggesting that this compound may act as a "pseudo-inhibitor," leading to an accumulation of intracellular Aβ species while decreasing secreted Aβ.[4]
These application notes provide an overview of the use of this compound in in vitro cell culture models of Alzheimer's disease, summarizing its effects on Aβ production and Notch signaling, and providing detailed protocols for its application in a research setting.
Mechanism of Action
This compound is a non-transition state analog inhibitor of the γ-secretase complex. This enzyme complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and the Notch receptor.[5]
On-Target Effect: Inhibition of Aβ Production
The primary therapeutic target of this compound is the inhibition of γ-secretase cleavage of APP. Following the initial cleavage of APP by β-secretase (BACE1), the resulting C-terminal fragment (C99) is a substrate for γ-secretase. γ-secretase-mediated cleavage of C99 releases Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[1] this compound was shown to reduce the secretion of Aβ42, Aβ40, and Aβ38 in a dose-dependent manner in various cell culture models.[6]
Off-Target Effect: Inhibition of Notch Signaling
A significant off-target effect of this compound is the inhibition of Notch signaling. The Notch receptor is another critical substrate of γ-secretase. Cleavage of Notch by γ-secretase is essential for the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression involved in cell fate determination, proliferation, and differentiation.[5] Inhibition of Notch signaling by this compound has been linked to adverse effects observed in clinical trials, such as an increased incidence of skin rashes and hair color changes.[7] The ratio of Aβ inhibition to Notch inhibition is a critical parameter for evaluating the therapeutic window of γ-secretase inhibitors.[7]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound on its target and off-target substrates in various cell lines.
| Cell Line | Target | IC50 (nM) | Reference |
| H4 Human Glioma | Aβ42 | 10.9 | [6] |
| H4 Human Glioma | Aβ40 | 12.1 | [6] |
| H4 Human Glioma | Aβ38 | 12.0 | [6] |
| SH-SY5Y Human Neuroblastoma | Aβ40 | 38 | [6] |
| Murine Cortical Neurons | Aβ40 | 111 | [6] |
| CHO cells (expressing APPSw) | Aβ (total) | 15 | [6] |
| H4 Human Glioma | Notch Signaling | 14.1 | [6] |
| CV-1 African Green Monkey Kidney | Notch Processing | 316.23 | [6] |
Signaling Pathway Diagram
Caption: Mechanism of this compound action on APP and Notch processing.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture of SH-SY5Y Human Neuroblastoma Cells
This protocol is for the general maintenance and passaging of SH-SY5Y cells, a commonly used cell line in Alzheimer's disease research.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: MEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 1% Sodium Pyruvate.[6]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
T-75 cell culture flasks
-
Sterile serological pipettes and centrifuge tubes
Procedure:
-
Maintain SH-SY5Y cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the old medium and wash the cell monolayer once with PBS.
-
Add 3-5 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Seed cells into new T-75 flasks at a split ratio of 1:4 to 1:6.
-
Change the medium every 2-3 days.
This compound Treatment of Cultured Cells
This protocol describes the general procedure for treating cultured cells with this compound to assess its effect on Aβ production.
Materials:
-
Cultured cells (e.g., SH-SY5Y or H4 cells stably overexpressing human wild-type APP)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO. Store aliquots at -20°C.
-
Seed cells into a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours at 37°C, 5% CO₂.[6]
-
After the incubation period, collect the conditioned medium for Aβ analysis and either lyse the cells for protein analysis or proceed with a cell viability assay.
Quantification of Secreted Aβ by ELISA
This protocol outlines the steps for measuring the levels of Aβ40 and Aβ42 in the conditioned medium of this compound-treated cells using a sandwich ELISA kit.
Materials:
-
Conditioned medium from treated cells
-
Human Aβ40 and Aβ42 ELISA kits (e.g., from Abcam or Invitrogen)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Centrifuge the collected conditioned medium at 1000 x g for 20 minutes at 4°C to remove any cell debris.[7]
-
Carefully follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves: a. Preparing the standard curve using the provided Aβ standards. b. Adding the standards, controls, and centrifuged conditioned medium samples to the antibody-coated microplate wells. It is recommended to run all samples and standards in duplicate.[7] c. Incubating the plate for the recommended time (e.g., 1.5 hours at 37°C).[7] d. Washing the plate multiple times with the provided wash buffer. e. Adding the detection antibody and incubating. f. Washing the plate again. g. Adding the enzyme conjugate (e.g., Streptavidin-HRP) and incubating. h. Washing the plate a final time. i. Adding the TMB substrate and incubating in the dark.[7] j. Stopping the reaction with the provided stop solution.[7]
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of Aβ in each sample by interpolating from the standard curve.
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates if desired.
Assessment of Cell Viability by MTT Assay
This protocol is for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Following the 24-hour treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate (for a final volume of 100 µL per well).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
Leave the plate at room temperature in the dark for at least 2 hours to allow for complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Western Blot Analysis of APP C-Terminal Fragments (CTFs)
This protocol provides a general guideline for the detection of APP-CTFs (e.g., C99) in cell lysates by Western blotting.
Materials:
-
Cell lysates from this compound-treated cells
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against the C-terminus of APP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[8] c. Determine the protein concentration of the supernatant using a BCA assay. d. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
Gel Electrophoresis: a. Load the prepared samples onto an SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[10] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9] e. Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system. c. Analyze the band intensities using appropriate software. Normalize to a loading control like β-actin or GAPDH.
References
- 1. 2.3. Cell Viability Assay [bio-protocol.org]
- 2. content.abcam.com [content.abcam.com]
- 3. Comparison of differentiation protocols of SH-SY5Y cells for use as an in vitro model of Alzheimer’s disease [repository.up.ac.za]
- 4. nordicbiosite.com [nordicbiosite.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cyagen.com [cyagen.com]
- 7. abcam.com [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. Western blot protocol | Abcam [abcam.com]
Animal Models for Testing Semagacestat Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models in the preclinical evaluation of Semagacestat, a γ-secretase inhibitor developed for Alzheimer's disease. The following sections detail the experimental design, methodologies, and expected outcomes based on published research, offering a guide for assessing the efficacy and potential liabilities of similar compounds.
Introduction to this compound and its Mechanism of Action
This compound (LY-450139) is a small molecule inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway.[1] This pathway leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. By blocking γ-secretase, this compound aims to reduce the levels of Aβ peptides, particularly the aggregation-prone Aβ42, thereby preventing the formation of amyloid plaques in the brain.[1] However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for cell-cell communication and tissue homeostasis.[2][3] Inhibition of Notch signaling is a major source of mechanism-based toxicity for γ-secretase inhibitors. Therefore, preclinical evaluation in animal models is critical to determine the therapeutic window and potential adverse effects.
Recommended Animal Models
The most commonly used animal models for testing the efficacy of this compound are transgenic mice that overexpress human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease. These models develop age-dependent Aβ pathology, including amyloid plaques and, in some cases, cognitive deficits.
-
Tg2576 Mice: This widely used model expresses human APP695 with the Swedish (K670N/M671L) mutation.[4] These mice exhibit elevated Aβ levels and develop amyloid plaques starting at around 9-12 months of age, with cognitive deficits appearing as early as 6 months.[4][5]
-
PDAPP Mice: These mice overexpress human APP with the Indiana (V717F) mutation. They show a robust and early-onset Aβ pathology.
-
Wild-type (e.g., C57BL/6) Mice: Non-transgenic mice are useful for assessing the pharmacokinetic profile of this compound and for evaluating off-target effects, particularly those related to Notch inhibition, independent of Aβ pathology.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in reducing Aβ levels in various animal models.
Table 1: Effect of this compound on Brain Aβ Levels in Mice
| Animal Model | Dose and Administration | Duration | % Reduction in Brain Aβ40 | % Reduction in Brain Aβ42 | Reference |
| C57BL/6 (sub-chronic) | 100 mg/kg, p.o., twice daily | 12 days | 51% | 26% | [6][7] |
| Tg2576 (young) | 10 mg/kg | 8 days | 23% | 22% | [8] |
| PDAPP (chronic) | 30 mg/kg, daily | 5 months | Significant reduction (exact % not specified) | Significant reduction (exact % not specified) | [9] |
Table 2: Effect of this compound on Plasma and CSF Aβ Levels
| Animal Model | Compartment | Dose and Administration | % Reduction in Aβ (species not always specified) | Reference |
| Various | Plasma, CSF, Brain | Dose-dependent | Dose-dependent reduction | [10][11][12][13] |
Table 3: In Vitro Potency of this compound
| Target | Cell Line | IC50 | Reference |
| Aβ40 | H4 human glioma | 12.1 nM | [2] |
| Aβ42 | H4 human glioma | 10.9 nM | [2] |
| Notch | H4 human glioma | 14.1 nM | [2][14] |
Experimental Protocols
Animal Husbandry and Acclimation
-
Animals: Procure Tg2576 mice and wild-type littermate controls at the desired age (e.g., 5-6 months for early intervention studies).
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of any experimental procedures.
This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose with 0.25% Tween 80 in water). The specific vehicle may need to be optimized based on the compound's solubility and stability.
-
Dosage: Based on preclinical studies, a common dose for oral administration in mice is in the range of 10-100 mg/kg.[6][7][8] The exact dose should be determined based on preliminary pharmacokinetic and efficacy studies.
-
Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage (p.o.) once or twice daily. The volume of administration should be adjusted based on the animal's body weight.
Behavioral Testing: Y-Maze Spontaneous Alternation
This task assesses spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Timing: Conduct the Y-maze test at the end of the treatment period.
Tissue Collection and Biochemical Analysis
-
Sample Collection: At the end of the study, anesthetize the mice and collect blood via cardiac puncture. Perfuse the animals with saline and harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Brain Homogenization: Homogenize the frozen brain tissue in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Aβ ELISA:
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions to measure the concentrations of soluble and insoluble Aβ in the brain homogenates.
-
-
Western Blot for β-CTF:
-
Separate brain homogenate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the C-terminus of APP to detect β-CTF.
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Assessment of Notch Signaling Inhibition
-
Gene Expression Analysis:
-
Isolate RNA from relevant tissues (e.g., thymus, intestine, or brain).
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Notch target genes, such as Hes1 and Hey1.
-
A significant decrease in the expression of these genes in the this compound-treated group compared to the vehicle group indicates Notch pathway inhibition.[8]
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound on γ-secretase.
Caption: The Notch signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Conclusion and Considerations
The protocols and data presented here provide a framework for the preclinical evaluation of this compound and other γ-secretase inhibitors in animal models. It is important to note that while this compound showed promise in reducing Aβ levels in these models, it ultimately failed in Phase III clinical trials due to a lack of efficacy and a worsening of cognitive function.[1] This highlights the translational challenges in Alzheimer's disease research and the importance of carefully designed preclinical studies that assess not only target engagement and biomarker modulation but also potential adverse effects and cognitive outcomes. Researchers should consider incorporating a broader range of behavioral tests and exploring the impact of treatment on synaptic function and neuroinflammation to gain a more comprehensive understanding of a compound's in vivo effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scantox.com [scantox.com]
- 5. Treating transgenic Alzheimer mice with a β-secretase inhibitor, what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the γ-secretase inhibitor this compound on hippocampal neuronal network oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of the γ-secretase inhibitor this compound on hippocampal neuronal network oscillation [frontiersin.org]
- 8. jneurosci.org [jneurosci.org]
- 9. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of this compound (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a gamma-secretase inhibitor for the potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adooq.com [adooq.com]
Application Notes and Protocols: Dosing and Administration of Semagacestat in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and administration of Semagacestat in various mouse models based on published research. The protocols and data presented are intended to serve as a guide for researchers designing in vivo studies with this γ-secretase inhibitor.
Quantitative Data Summary
The following tables summarize the dosing regimens, administration routes, and observed effects of this compound in mice from various studies.
Table 1: this compound Dosing Regimens in Mice
| Mouse Strain | Age | Route of Administration | Dose | Dosing Frequency | Duration | Study Type | Reference |
| C57BL/6 | Adult Male | Oral (p.o.) | 100 mg/kg | Twice daily | 12 days | Sub-chronic | [1][2] |
| C57BL/6 | Adult Male | Subcutaneous (s.c.) | 100 mg/kg | Single dose | 1 day | Acute | [1][2] |
| APP-transgenic Tg2576 | 5.5 months | Oral (p.o.) | 1 mg/kg | Once daily | Not specified | Acute/Sub-chronic | [3] |
| APP-transgenic Tg2576 | Not specified | Oral (p.o.) | 10 mg/kg | Once daily | Not specified | Not specified | [3] |
| APP-transgenic Tg2576 | Not specified | Oral (p.o.) | 30 mg/kg | Once daily | Not specified | Not specified | [3] |
| PDAPP transgenic | 5 months | Oral (p.o.) | 3, 10, 30 mg/kg | Once daily | 5 months | Chronic | [4] |
Table 2: Effects of this compound in Mouse Models
| Mouse Strain | Dose and Route | Key Findings | Reference |
| C57BL/6 | 100 mg/kg p.o. (sub-chronic) | Significant reduction in brain Aβ40 (51%) and Aβ42 (26%)[1][2]. Diminished power of elicited hippocampal theta oscillation.[1][2] | [1][2] |
| C57BL/6 | 100 mg/kg s.c. (acute) | Significant reduction in brain Aβ levels.[1][2] Similar reduction in hippocampal theta power as sub-chronic administration.[1][2] | [1][2] |
| APP-transgenic Tg2576 | 1 mg/kg p.o. | Ameliorated spatial working memory deficits, an effect that disappeared after 8 days of sub-chronic dosing.[3] | [3] |
| APP-transgenic Tg2576 | 10 mg/kg and 30 mg/kg p.o. | Decreased hippocampal levels of both Aβ42 and Aβ40 (22-23% and 36-41% reduction, respectively).[3] Increased β-CTF in a dose-dependent manner.[3] | [3] |
| PDAPP transgenic | 3, 10, 30 mg/kg p.o. (chronic) | Dose-related reduction in insoluble brain Aβ, with significant reduction at the highest dose for both Aβ40 and Aβ42.[4] | [4] |
| Wild-type mice | Not specified | Impaired normal cognition.[3] | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to mice.
2.1. Preparation of this compound for Administration
Materials:
-
This compound powder
-
0.5% methylcellulose solution
-
Sterile water for injection
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water.
-
To prepare a uniform suspension, add the calculated amount of this compound powder to the 0.5% methylcellulose solution.[3]
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
The mixed solution should be used immediately for optimal results.[3]
2.2. Oral Gavage Administration Protocol
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult mice)[5]
-
Animal scale
-
Sterile syringes
Protocol:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The maximum recommended dosing volume is 10 mL/kg, though smaller volumes are often preferable.[5]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Introduce the gavage needle into the mouse's mouth, passing it gently along the upper palate towards the esophagus. The tube should pass smoothly without resistance.
-
Once the needle is correctly positioned, administer the this compound suspension slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[5]
2.3. Subcutaneous Injection Protocol
Materials:
-
Prepared this compound suspension
-
Sterile syringes
-
Sterile needles (e.g., 26-27 gauge)[6]
-
70% alcohol swabs (optional)[6]
Protocol:
-
Weigh each mouse to calculate the correct injection volume.
-
Restrain the mouse by grasping the loose skin over the shoulders and neck to "tent" the skin.
-
If desired, disinfect the injection site with a 70% alcohol swab.[6]
-
Insert the sterile needle, with the bevel facing up, into the base of the tented skin.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and reinject at a different site with a new needle.[7]
-
Inject the this compound suspension slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions at the injection site.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound is a γ-secretase inhibitor. This enzyme plays a crucial role in the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP), leading to the formation of Amyloid-β (Aβ) peptides.[8] By inhibiting γ-secretase, this compound reduces the production of Aβ peptides.[8] However, γ-secretase also cleaves other substrates, including the Notch receptor, which is important for cell signaling.[3][9] Inhibition of Notch signaling can lead to side effects.[9] Some research also suggests this compound may activate the growth hormone secretagogue receptor (GHS-R1a).[10]
Caption: Signaling pathway of this compound as a γ-secretase inhibitor.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a mouse model.
Caption: General experimental workflow for this compound studies in mice.
References
- 1. Frontiers | Effects of the γ-secretase inhibitor this compound on hippocampal neuronal network oscillation [frontiersin.org]
- 2. Effects of the γ-secretase inhibitor this compound on hippocampal neuronal network oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a γ-secretase inhibitor, activates the growth hormone secretagogue (GHS-R1a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of APP Cleavage with Semagacestat
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to study the effects of Semagacestat on Amyloid Precursor Protein (APP) cleavage.
Introduction
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] These plaques are formed from the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase.[2][3] this compound (LY-450139) is a γ-secretase inhibitor that was developed as a potential therapeutic for Alzheimer's disease.[1][4] It functions by blocking the activity of γ-secretase, an enzyme complex responsible for the final cleavage of APP to release Aβ peptides.[1][4] Inhibition of γ-secretase is expected to decrease the production of Aβ peptides while causing an accumulation of the APP C-terminal fragments (CTFs), specifically C99 and C83.[5][6]
Western blot analysis is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is ideal for studying the effects of this compound on APP processing by measuring the relative levels of full-length APP, its C-terminal fragments (CTFs), and Aβ.
Principle of the Assay
This protocol describes the treatment of a suitable cell line (e.g., human neuroblastoma SH-SY5Y or H4 human glioma cells overexpressing APP) with this compound, followed by the preparation of cell lysates.[7] The proteins within the lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. Specific antibodies are used to detect full-length APP, APP-CTFs (C99 and C83), and a loading control protein. The binding of the primary antibody is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a chemiluminescent signal upon the addition of a substrate. The intensity of the resulting bands on the Western blot is proportional to the amount of the target protein, allowing for a semi-quantitative analysis of the changes in APP cleavage products following this compound treatment.
Visualizing the Molecular Pathway and Experimental Process
To better understand the underlying biological processes and the experimental design, the following diagrams illustrate the APP cleavage pathway, the mechanism of action of this compound, and the workflow of the Western blot analysis.
Caption: Amyloid Precursor Protein (APP) Cleavage Pathways.
Caption: Mechanism of Action of this compound.
References
- 1. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Peripheral and central effects of γ-secretase inhibition by this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is γ-secretase a beneficial inactivating enzyme of the toxic APP C-terminal fragment C99? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Accumulation of amyloid precursor protein C-terminal fragments triggers mitochondrial structure, function, and mitophagy defects in Alzheimer’s disease models and human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes: Quantification of Aβ40 and Aβ42 Secretion after Semagacestat Treatment using ELISA
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, forming amyloid plaques. These peptides, primarily Aβ40 and Aβ42, are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase enzymes. Semagacestat (LY-450139) is a γ-secretase inhibitor that blocks this cleavage step, thereby reducing the production of Aβ peptides. Monitoring the levels of Aβ40 and Aβ42 in response to treatment is crucial for evaluating the efficacy of such inhibitors. This document provides a detailed protocol for quantifying secreted Aβ40 and Aβ42 in cell culture supernatants following treatment with this compound, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The sandwich ELISA is a highly sensitive and specific method for quantifying Aβ peptides. In this assay, a microplate is pre-coated with a capture antibody specific for one epitope of the Aβ peptide (e.g., the N-terminus). Samples containing the Aβ peptide are added to the wells, where the peptide is captured by the immobilized antibody. After washing, a second, enzyme-conjugated detection antibody that recognizes a different epitope (e.g., the C-terminus of Aβ40 or Aβ42) is added. This forms a "sandwich" of capture antibody-Aβ peptide-detection antibody. A substrate is then added, which is converted by the enzyme into a measurable colored product. The intensity of the color is directly proportional to the concentration of the Aβ peptide in the sample.
Amyloid Precursor Protein (APP) Processing Pathway
The diagram below illustrates the amyloidogenic pathway of APP processing and the mechanism of action for this compound. APP is first cleaved by β-secretase, releasing the sAPPβ fragment. The remaining C-terminal fragment (CTFβ or C99) is then cleaved by the γ-secretase complex, producing Aβ peptides and the Amyloid Intracellular Domain (AICD). This compound inhibits the catalytic activity of γ-secretase, thus blocking the production of Aβ40 and Aβ42.
Caption: APP processing pathway and this compound's inhibitory action on γ-secretase.
Experimental Workflow
The overall experimental process, from cell culture to data analysis, is outlined in the workflow diagram below. This provides a high-level overview of the key stages involved in the protocol.
Caption: High-level workflow for Aβ quantification via ELISA after drug treatment.
Detailed Experimental Protocol
This protocol is designed for use with commercially available Aβ40 and Aβ42 sandwich ELISA kits. Always refer to the specific manufacturer's instructions for reagent preparation and incubation times.
1. Materials and Reagents
-
Human neuroglioma (H4) or neuroblastoma (SH-SY5Y) cells overexpressing human APP.
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
This compound (LY-450139).
-
Vehicle control (e.g., DMSO).
-
Human Aβ40 ELISA Kit and Human Aβ42 ELISA Kit (containing pre-coated plates, standards, detection antibodies, wash buffers, substrate, and stop solution).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Standard laboratory equipment (pipettes, incubators, etc.).
2. Cell Culture and Treatment
-
Seed Cells: Plate H4 or SH-SY5Y cells in a 24-well or 96-well plate at a density that will result in 80-90% confluency at the time of sample collection.
-
Incubate: Allow cells to adhere and grow for approximately 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare Treatment: Prepare serial dilutions of this compound in a serum-free or low-serum cell culture medium. Based on published data, effective concentrations (IC50) are in the low nanomolar range (e.g., 10-13 nM), so a concentration range from 1 nM to 1 µM is appropriate.[1][2] Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate: Return the plate to the incubator for 24 to 48 hours. The optimal incubation time should be determined empirically.
3. Sample Preparation
-
Collect Supernatant: After the treatment period, carefully collect the conditioned medium (supernatant) from each well.
-
Centrifuge: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Store Samples: Transfer the cleared supernatant to fresh tubes. Samples can be used immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
4. ELISA Procedure (General Steps)
-
Reagent Preparation: Bring all kit reagents, including the microplate, to room temperature before use. Reconstitute standards and prepare dilutions as described in the kit manual.
-
Add Standards and Samples: Add 50-100 µL (as per kit instructions) of the reconstituted standards and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.[3][4] Run all samples and standards in duplicate or triplicate.
-
Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[4]
-
Add Detection Antibody: Add the biotinylated or HRP-conjugated detection antibody to each well.
-
Incubate: Cover the plate and incubate as directed (e.g., 1-2 hours at room temperature).
-
Wash: Repeat the wash step as described in step 4.
-
Add Enzyme/Substrate: If using a biotinylated detection antibody, add Streptavidin-HRP and incubate. Following this (or directly after the wash in step 7 if using an HRP-conjugated antibody), add the TMB substrate solution to each well.[5]
-
Develop Signal: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color gradient is visible in the standards.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
5. Data Analysis
-
Standard Curve: Average the duplicate/triplicate OD readings for each standard, control, and sample. Subtract the average OD of the zero standard (blank).
-
Plot: Generate a standard curve by plotting the mean OD for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Calculate Concentrations: Use the standard curve to interpolate the concentration of Aβ40 and Aβ42 in each sample.
-
Report Data: Express the results as pg/mL or ng/mL of Aβ peptide. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Data Presentation
The results of the experiment can be summarized in a table to show the dose-dependent effect of this compound on Aβ40 and Aβ42 secretion.
| Treatment Group | Aβ40 Conc. (pg/mL) | % Inhibition (Aβ40) | Aβ42 Conc. (pg/mL) | % Inhibition (Aβ42) |
| Vehicle (0.1% DMSO) | 1050 ± 85 | 0% | 125 ± 15 | 0% |
| This compound (1 nM) | 892 ± 70 | 15% | 108 ± 11 | 14% |
| This compound (10 nM) | 515 ± 45 | 51% | 60 ± 8 | 52% |
| This compound (100 nM) | 126 ± 20 | 88% | 15 ± 4 | 88% |
| This compound (1 µM) | 52 ± 11 | 95% | 6 ± 2 | 95% |
| Note: Data are representative examples and will vary based on cell line, treatment duration, and experimental conditions. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Inadequate washing.- Detection antibody concentration too high.- Incomplete blocking. | - Increase the number of wash cycles.- Optimize detection antibody dilution.- Ensure blocking buffer covers the well surface completely and incubate for the full time.[6] |
| Low or No Signal | - Reagents expired or improperly stored.- Incorrect incubation times/temperatures.- Enzyme inhibitor present (e.g., sodium azide). | - Use fresh reagents and verify storage conditions.- Follow the kit protocol precisely.- Ensure all buffers are free of enzyme inhibitors.[7][8] |
| Poor Standard Curve | - Improper standard reconstitution or dilution.- Pipetting errors. | - Briefly centrifuge standard vial before opening.- Use calibrated pipettes and fresh tips for each dilution.- Ensure thorough mixing of standards.[7] |
| High Well-to-Well Variability | - Inconsistent pipetting.- Incomplete washing.- "Edge effects" due to uneven temperature or evaporation. | - Use a multichannel pipette for consistency.- Ensure uniform washing across the plate.- Avoid using the outer wells or fill them with buffer; seal plates during incubation.[6] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
- 4. abbkine.com [abbkine.com]
- 5. novamedline.com [novamedline.com]
- 6. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 7. arigobio.com [arigobio.com]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
Application of Semagacestat in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semagacestat (LY-450139) is a small molecule that potently inhibits gamma-secretase, an intramembrane protease centrally involved in the production of amyloid-beta (Aβ) peptides.[1][2] Aβ accumulation in the brain is a pathological hallmark of Alzheimer's disease (AD), and consequently, gamma-secretase has been a prime therapeutic target. This compound was developed by Eli Lilly and Company and advanced to Phase III clinical trials for the treatment of AD.[1][3] However, the trials were terminated due to a lack of efficacy and a worsening of cognitive function in the treatment group, alongside an increased incidence of skin cancer.[4] Despite its clinical failure, this compound remains a valuable research tool for investigating the roles of gamma-secretase in both physiological and pathological processes in the nervous system. These application notes provide an overview of this compound's mechanism of action, summarize its effects on Aβ production, and offer detailed protocols for its use in neuroscience research.
Mechanism of Action
This compound is a non-competitive inhibitor of the gamma-secretase complex, a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of various lengths, including the aggregation-prone Aβ42 isoform.[2] Gamma-secretase also cleaves a variety of other type I transmembrane proteins, most notably the Notch receptor, which is crucial for cell-fate decisions, differentiation, and proliferation.[5][6] The inhibition of Notch signaling by this compound is a significant off-target effect that is believed to have contributed to the adverse events observed in clinical trials.[1][4]
The processing of APP to generate Aβ peptides is a two-step process. First, beta-secretase (BACE1) cleaves APP to produce a C-terminal fragment (β-CTF or C99). Subsequently, gamma-secretase cleaves C99 at multiple sites within its transmembrane domain to release Aβ peptides and the APP intracellular domain (AICD).[7] this compound blocks this second step, leading to a reduction in Aβ production.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Inhibition of Aβ and Notch by this compound
| Target | Cell Line | IC50 (nM) | Reference |
| Aβ40 | H4 human glioma | 12.1 | [2] |
| Aβ42 | H4 human glioma | 10.9 | [2] |
| Aβ38 | H4 human glioma | 12.0 | [2] |
| Notch | H4 human glioma | 14.1 | [2] |
| Aβ40 | Murine cortical neurons | 111 | [2] |
Table 2: In Vivo Effects of this compound on Aβ Levels
| Species | Model | Dose | Effect on Aβ | Reference |
| Human | Healthy Volunteers | 100 mg (single dose) | 47% inhibition of brain Aβ production over 12h | [1] |
| Human | Healthy Volunteers | 140 mg (single dose) | 52% inhibition of brain Aβ production over 12h | [1] |
| Human | Healthy Volunteers | 280 mg (single dose) | 84% inhibition of brain Aβ production over 12h | [1][8] |
| Human | Alzheimer's Patients | 100 mg/day | Worsening of ADAS-cog scores | |
| Human | Alzheimer's Patients | 140 mg/day | Worsening of ADAS-cog and ADCS-ADL scores | |
| Mouse | PDAPP transgenic | 3, 10, 30 mg/kg/day for 5 months | Dose-related reduction in insoluble brain Aβ40 and Aβ42 | [1] |
| Mouse | C57BL/6 (sub-chronic) | 100 mg/kg, p.o. twice daily for 12 days | 51% reduction in brain Aβ40, 26% reduction in brain Aβ42 | [9] |
| Mouse | C57BL/6 (acute) | 100 mg/kg, s.c. | 65% reduction in brain Aβ40, 31% reduction in brain Aβ42 | [9] |
| Dog | Beagle | 2 mg/kg (acute) | Up to 60% reduction in CSF Aβ40 and Aβ42 | [1] |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
References
- 1. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of this compound (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Amyloid Precursor Protein Trafficking, Processing, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of the γ-secretase inhibitor this compound on hippocampal neuronal network oscillation [frontiersin.org]
Application Notes and Protocols for CRISPR-Cas9 Studies in Conjunction with Semagacestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of Alzheimer's disease (AD) research is continually evolving, driven by the need for more effective therapeutic strategies. Two powerful tools at the forefront of biomedical research, CRISPR-Cas9 gene editing and targeted small molecule inhibitors, offer immense potential for dissecting disease mechanisms and identifying novel drug targets. This document provides a conceptual framework for utilizing CRISPR-Cas9 technology in conjunction with Semagacestat, a well-characterized γ-secretase inhibitor, to investigate the intricacies of amyloid-beta (Aβ) production and the effects of its pharmacological modulation in genetically defined cellular models of AD.
While no direct studies combining CRISPR-Cas9 and this compound have been published, this guide presents hypothetical applications and detailed protocols to inspire and direct research efforts. The aim is to leverage the precision of CRISPR-Cas9 to create specific disease-relevant mutations and then use this compound as a tool to probe the function of the γ-secretase complex in these engineered environments.
Background
CRISPR-Cas9 in Alzheimer's Disease Research
CRISPR-Cas9 has revolutionized the study of genetic diseases, including AD.[1][2] This technology allows for precise editing of the genome, enabling researchers to create cellular and animal models that faithfully recapitulate the genetic mutations found in familial AD (fAD).[3][4] Key genes implicated in fAD and targeted by CRISPR-Cas9 include Amyloid Precursor Protein (APP), Presenilin 1 (PSEN1), and Presenilin 2 (PSEN2).[3][5] By introducing or correcting these mutations in cell lines, researchers can investigate their impact on protein function and disease pathology.[5][6]
This compound: A γ-Secretase Inhibitor
This compound (LY-450139) is a small molecule inhibitor of γ-secretase, a multi-protein complex responsible for the final cleavage of APP to produce Aβ peptides.[7][8] By blocking this enzyme, this compound was developed to reduce the production of Aβ, a key component of the amyloid plaques found in the brains of AD patients.[7][9] Although this compound failed in Phase III clinical trials due to a lack of efficacy and adverse side effects, it remains a valuable research tool for studying the biological roles of γ-secretase.[7][10][11] One of the key challenges with γ-secretase inhibition is its effect on other substrates, most notably the Notch receptor, which plays a critical role in cell signaling and development.[7][8]
Quantitative Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against different Aβ species and the Notch receptor in a human glioma cell line. This data is crucial for designing experiments to ensure target engagement while considering potential off-target effects.
| Analyte | IC50 (nM) | Cell Line | Reference |
| Aβ42 | 10.9 | H4 Human Glioma | [8] |
| Aβ40 | 12.1 | H4 Human Glioma | [8] |
| Aβ38 | 12.0 | H4 Human Glioma | [8] |
| Notch | 14.1 | H4 Human Glioma | [8] |
Summary of this compound Phase III Clinical Trial (IDENTITY Study)
This table presents a summary of the key outcomes from the terminated Phase III clinical trial of this compound. These results highlight the clinical challenges of γ-secretase inhibition and provide context for the type of translational data that can be generated.
| Outcome Measure | Placebo Group (Mean Change) | 100 mg this compound (Mean Change) | 140 mg this compound (Mean Change) | P-value (vs. Placebo) | Reference |
| ADAS-cog Score (Worsening) | +6.4 points | +7.5 points | +7.8 points | 0.15 (100mg), 0.07 (140mg) | [11] |
| ADCS-ADL Score (Worsening) | -9.0 points | -10.5 points | -12.6 points | 0.14 (100mg), <0.001 (140mg) | [11] |
Higher ADAS-cog scores and lower ADCS-ADL scores indicate greater impairment.
Signaling Pathway Diagrams
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloid Precursor Protein (APP) is sequentially cleaved by β-secretase and γ-secretase to produce Aβ peptides.
Notch Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits γ-secretase, preventing the release of NICD and subsequent gene transcription.
Hypothetical Application: Investigating this compound Effects in a CRISPR-Generated fAD Cell Model
Objective
To determine how a specific fAD mutation, introduced into a neuronal cell line via CRISPR-Cas9, alters the cellular response to this compound, focusing on Aβ peptide profiles and potential compensatory mechanisms.
Experimental Workflow
Caption: Workflow for studying this compound's effects in a CRISPR-engineered familial AD cell line.
Detailed Protocol
1. CRISPR-Cas9 Mediated Gene Editing of SH-SY5Y Cells
-
a. gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting the region of the PSEN1 gene encoding the M146L mutation.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
-
b. Donor Template Design:
-
Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template (approx. 200 nt) containing the desired M146L point mutation (ATG to CTG).
-
Include silent mutations to prevent re-cleavage by Cas9 and to serve as a screening aid.
-
-
c. Transfection:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Co-transfect the Cas9-sgRNA plasmid and the ssODN donor template using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
d. Selection and Clonal Isolation:
-
48 hours post-transfection, apply puromycin selection (1-2 µg/mL) for 48-72 hours to select for transfected cells.
-
After selection, plate the cells at a very low density to allow for the growth of single-cell colonies.
-
Isolate individual colonies and expand them in separate wells.
-
2. Validation of Edited Clones
-
a. Genomic DNA Extraction and PCR:
-
Extract genomic DNA from each expanded clone.
-
Perform PCR amplification of the targeted region of the PSEN1 gene.
-
-
b. Sanger Sequencing:
-
Sequence the PCR products to confirm the presence of the M146L mutation and the silent mutations.
-
Sequence both wild-type and edited clones to confirm the specificity of the editing.
-
3. This compound Treatment
-
a. Cell Plating:
-
Plate both validated wild-type and PSEN1 M146L SH-SY5Y cells in 6-well plates at a consistent density.
-
Allow cells to adhere and grow for 24 hours.
-
-
b. Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to achieve final concentrations ranging from 0 nM (vehicle control) to 100 nM.
-
Replace the existing media with the this compound-containing media.
-
-
c. Incubation:
-
Incubate the cells for 24-48 hours.
-
4. Endpoint Analysis
-
a. Aβ ELISA:
-
Collect the conditioned media from each well.
-
Centrifuge to remove cellular debris.
-
Use commercially available ELISA kits to quantify the levels of secreted Aβ40 and Aβ42.
-
-
b. Western Blotting:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against APP-CTFs, the cleaved form of Notch (NICD), and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
c. (Optional) RNA-Sequencing:
-
Extract total RNA from the cell lysates.
-
Perform library preparation and next-generation sequencing to analyze global changes in gene expression in response to the mutation and drug treatment.
-
Conclusion and Future Directions
The combination of CRISPR-Cas9 and targeted inhibitors like this compound provides a powerful platform for dissecting the complex molecular pathways underlying Alzheimer's disease. By creating genetically precise cellular models, researchers can investigate the specific effects of fAD mutations on γ-secretase activity and the cellular response to its inhibition. While this compound itself did not succeed clinically, it remains an invaluable chemical probe. The methodologies outlined here can be adapted to screen for novel γ-secretase modulators (GSMs) that may offer a more nuanced and safer therapeutic approach by selectively altering Aβ production without impacting vital signaling pathways like Notch. Future studies could expand this approach to iPSC-derived neurons from AD patients, providing an even more physiologically relevant system to explore the intersection of genetic predisposition and pharmacological intervention.
References
- 1. Frontiers | CRISPR/Cas9-Based therapeutics as a promising strategy for management of Alzheimer’s disease: progress and prospects [frontiersin.org]
- 2. CRISPR-Cas9 Gene Editing: A Promising Frontier in Revolutionizing Alzheimer’s Disease Management | MedScien [deanfrancispress.com]
- 3. The Potential of CRISPR/Cas9 Gene Editing as a Treatment Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Stem cell and CRISPR/Cas9 gene editing technology in Alzheimer’s disease therapy: from basic research to clinical innovation [frontiersin.org]
- 5. synthego.com [synthego.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Lilly Halts Development of this compound for Alzheimer's Disease Based on Preliminary Results of Phase III Clinical Trials [prnewswire.com]
- 11. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Semagacestat Off-Target Effects and Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity of semagacestat (LY450139).
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: The primary off-target effect of this compound is the inhibition of Notch signaling.[1][2] this compound is a potent inhibitor of γ-secretase, an enzyme complex required for the processing of both the amyloid precursor protein (APP) and the Notch receptor.[2][3] Inhibition of Notch cleavage prevents the release of the Notch intracellular domain (NICD), which is necessary for the transcriptional regulation of genes involved in cell differentiation, proliferation, and apoptosis.[2]
Q2: Why did this compound cause cognitive worsening in clinical trials?
A2: The precise reasons for the cognitive worsening observed in the Phase III IDENTITY trials are not fully understood, but several hypotheses exist.[4][5][6] The trials were halted because patients receiving this compound, particularly at higher doses, showed a significant worsening of cognitive and functional abilities compared to the placebo group.[4][7] One theory is that the off-target inhibition of Notch and other γ-secretase substrates in the brain may have contributed to these detrimental effects.[8] Another finding suggests that some γ-secretase inhibitors, like this compound, may not be true inhibitors but instead cause an accumulation of toxic intraneuronal Aβ, despite decreasing secreted Aβ.[9]
Q3: What are the main toxicities associated with this compound?
A3: In Phase III clinical trials, this compound was associated with several significant adverse events, including:
-
An increased incidence of skin cancers and infections.[5][7][10]
-
Worsening of cognition and the ability to perform activities of daily living.[4][7][11]
-
Gastrointestinal issues.[10]
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Laboratory abnormalities, such as reduced levels of lymphocytes and immunoglobulins, and elevated cholesterol.[7]
Q4: How can I distinguish between on-target (anti-amyloid) and off-target (e.g., anti-Notch) effects in my experiments?
A4: To differentiate between on-target and off-target effects, you can employ several strategies:
-
Use multiple cell lines: Compare the effects of this compound in cells that express APP but have varying levels of Notch expression.
-
Rescue experiments: Attempt to rescue the observed phenotype by reintroducing the downstream components of the Notch signaling pathway (e.g., NICD).
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Use a Notch-sparing γ-secretase modulator: Compare the effects of this compound with a γ-secretase modulator (GSM) that is known to selectively modulate Aβ production without significantly affecting Notch cleavage.[12]
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Measure specific biomarkers: Quantify levels of Aβ peptides (on-target) and downstream targets of Notch signaling (off-target).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected increase in APP C-terminal fragments (β-CTF). | This compound inhibits γ-secretase, leading to an accumulation of its substrates, including β-CTF.[1] | This is an expected on-target effect. Quantify β-CTF levels by Western blot to confirm target engagement. |
| Cell death or reduced viability at high concentrations. | Off-target effects, likely due to potent Notch inhibition, can lead to cytotoxicity. | Perform a dose-response curve to determine the optimal concentration with minimal toxicity. Use a cell viability assay, such as the MTT assay, to quantify cell health.[1] |
| Inconsistent Aβ reduction between experiments. | This compound has shown a biphasic effect on Aβ production in some studies, with an increase in Aβ at higher concentrations.[1] Solubility issues with the compound can also lead to variability. | Ensure complete solubilization of this compound, for example, in fresh DMSO.[1] Test a wide range of concentrations to fully characterize the dose-response relationship in your experimental system. |
| Observed phenotypes do not correlate with Aβ reduction. | The observed effects may be due to the inhibition of other γ-secretase substrates (off-target effects), such as Notch.[8][10] | Investigate the impact on the Notch signaling pathway using a luciferase reporter assay or by measuring the expression of Notch target genes (e.g., Hes1). |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay System | IC50 | Citation(s) |
| Aβ42 | H4 human glioma cells | 10.9 nM | [1][13] |
| Aβ40 | H4 human glioma cells | 12.1 nM | [1][13] |
| Aβ38 | H4 human glioma cells | 12.0 nM | [1][13] |
| Notch Signaling | H4 human glioma cells | 14.1 nM | [1][13] |
Table 2: Summary of Phase III IDENTITY Trial Results (Week 76)
| Outcome Measure | Placebo Group | 100 mg this compound | 140 mg this compound | Citation(s) |
| Change in ADAS-cog Score (Higher score = worse cognition) | +6.4 points | +7.5 points | +7.8 points | [7] |
| Change in ADCS-ADL Score (Lower score = worse function) | -9.0 points | -10.5 points | -12.6 points | [7] |
| Serious Adverse Events | Lower Incidence | Higher Incidence (P<0.001) | Higher Incidence (P<0.001) | [7] |
| Skin Cancers and Infections | Lower Incidence | Higher Incidence (P<0.001) | Higher Incidence (P<0.001) | [7] |
Experimental Protocols
1. Aβ ELISA Assay
-
Objective: To quantify the concentration of Aβ peptides in cell culture media.
-
Methodology:
-
Plate H4 human glioma cells stably overexpressing human wild-type APP695.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Collect the cell culture media.
-
Measure the levels of Aβ42, Aβ40, and Aβ38 in the media using separate ELISA kits according to the manufacturer's instructions.[1]
-
2. Notch Signaling Luciferase Reporter Assay
-
Objective: To measure the inhibition of Notch signaling.
-
Methodology:
-
Transiently transfect H4 cells with a human NotchΔE expression vector and a RBP-Jk-responsive luciferase construct using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Expose the transfected cells to various concentrations of this compound for 16 hours.
-
Lyse the cells and measure luciferase activity using a commercially available assay system (e.g., Dual-Glo Luciferase Assay System).
-
Normalize the luciferase activity to a co-transfected control reporter or total protein concentration.[1]
-
3. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxicity of this compound.
-
Methodology:
-
Plate cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Add 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (0.5 mg/mL) to each well and incubate for 1-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.[1]
-
Visualizations
Caption: On-target pathway showing this compound inhibiting γ-secretase cleavage of APP.
Caption: Off-target pathway showing this compound inhibiting Notch receptor processing.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eli Lilly and Company Says Alzheimer Patients Didn't Improve - BioSpace [biospace.com]
- 7. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral and central effects of γ-secretase inhibition by this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
Technical Support Center: Semagacestat Clinical Trial Failure
This technical support center provides detailed information and troubleshooting guidance for researchers, scientists, and drug development professionals studying the clinical trial failure of Semagacestat for Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for this compound?
This compound (LY-450139) was developed as a γ-secretase inhibitor. The primary therapeutic goal was to block the γ-secretase enzyme, which, along with β-secretase, is responsible for the proteolytic cleavage of the amyloid precursor protein (APP).[1] This cleavage produces β-amyloid (Aβ) peptides (Aβ40 and Aβ42), which are the main components of the amyloid plaques found in the brains of Alzheimer's disease patients.[1] The underlying therapeutic strategy was based on the amyloid cascade hypothesis, which posits that the accumulation of toxic Aβ peptides triggers the neurodegenerative process in Alzheimer's disease.[2] By inhibiting γ-secretase, this compound was expected to decrease the production of these Aβ peptides, thereby slowing disease progression.[2][3]
Q2: Why did the Phase III clinical trials for this compound (IDENTITY and IDENTITY-2) fail?
The Phase III trials were terminated in August 2010 after an interim analysis revealed that this compound not only failed to slow the progression of Alzheimer's disease but was also associated with a significant worsening of cognitive function and the ability to perform activities of daily living compared to placebo.[1][2] Patients in the treatment groups showed a greater rate of decline on key clinical measures.[4][5] This unexpected and detrimental outcome led to the discontinuation of the trials.[1][2]
Q3: What were the primary outcome measures used in the IDENTITY trials?
The co-primary outcome measures in the Phase III IDENTITY trials were:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): This scale assesses cognitive functions such as memory, language, and praxis. Higher scores indicate greater cognitive impairment.[4]
-
Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale: This scale measures the ability of patients to perform daily tasks. Higher scores indicate better functional ability.[4]
Q4: What specific adverse effects were observed in patients treated with this compound?
Patients treated with this compound experienced a higher incidence of several adverse events compared to the placebo group. The most significant of these included:
-
An increased incidence of skin cancers and infections.[1][4]
-
Gastrointestinal issues.[6]
-
Laboratory abnormalities, such as reduced levels of lymphocytes and T cells, and elevated levels of eosinophils and monocytes.[4] These adverse events were frequent enough to lead to a higher rate of treatment discontinuation in the this compound arms of the study.[4]
Q5: How did this compound's off-target effects, particularly on Notch signaling, contribute to its failure?
The enzyme γ-secretase is not specific to APP; it cleaves a variety of other transmembrane proteins, with the Notch receptor being one of the most critical.[7][8] Notch signaling is essential for regulating cell-fate decisions, particularly in the immune system and the gastrointestinal tract.[7][9] this compound, being a non-selective γ-secretase inhibitor, blocked Notch processing with a potency similar to its inhibition of Aβ production.[10][11] This disruption of Notch signaling is believed to be the underlying cause of many of the observed adverse effects, including gastrointestinal toxicity and an increased risk of skin cancer.[6][7][9] These mechanism-based toxicities likely contributed to the poor outcomes and worsening of the patients' conditions.[6]
Q6: What was the effect of this compound on Aβ levels in plasma and cerebrospinal fluid (CSF)?
Earlier phase clinical trials showed that this compound could dose-dependently decrease Aβ levels in the blood plasma.[1][12] However, these studies failed to demonstrate a significant reduction of Aβ in the cerebrospinal fluid (CSF).[1][7][12] This raised concerns about whether the drug was effectively engaging its target within the central nervous system at the tested doses. The Phase III trials used much higher doses to address this issue.[1]
Q7: Did the cognitive decline observed during the trial reverse after treatment was stopped?
No. Follow-up data collected for 32 weeks after the cessation of this compound dosing confirmed that the cognitive and functional deficits in the patients who had received the drug remained worse than those who had received the placebo.[5] While the rate of decline between the two groups did not diverge further after stopping the drug, there was no recovery from the detrimental effects observed during the treatment period.[5]
Q8: What are the implications of the this compound trial failure for Alzheimer's drug development?
The failure of this compound highlighted the significant risks associated with non-selectively inhibiting γ-secretase. It demonstrated that blocking crucial physiological pathways like Notch signaling can lead to severe adverse effects that outweigh any potential benefits of reducing Aβ production.[6][8] This has led to a shift in the field away from broad γ-secretase inhibitors and towards the development of "Notch-sparing" γ-secretase modulators (GSMs), which aim to allosterically modify the enzyme's activity to selectively reduce the production of Aβ42 without affecting the processing of other substrates like Notch.[13]
Quantitative Data Summary
Table 1: Cognitive Outcomes (ADAS-cog) in the IDENTITY Trial at Week 76
| Treatment Group | Mean Change from Baseline (points) | P-value vs. Placebo |
| Placebo | 6.4 | - |
| This compound 100 mg | 7.5 | 0.15 |
| This compound 140 mg | 7.8 | 0.07 |
| Higher scores indicate greater cognitive impairment.[4] |
Table 2: Functional Outcomes (ADCS-ADL) in the IDENTITY Trial at Week 76
| Treatment Group | Mean Change from Baseline (points) | P-value vs. Placebo |
| Placebo | -9.0 | - |
| This compound 100 mg | -10.5 | 0.14 |
| This compound 140 mg | -12.6 | <0.001 |
| Lower scores indicate worse functional ability.[4] |
Table 3: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
| Target | IC₅₀ (nM) in H4 human glioma cells |
| Aβ42 | 10.9 |
| Aβ40 | 12.1 |
| Aβ38 | 12.0 |
| Notch Signaling | 14.1 |
| The similar IC₅₀ values demonstrate a lack of selectivity between inhibiting Aβ production and Notch signaling.[10][11] |
Experimental Protocols
Protocol 1: Assessment of Cognitive Changes using ADAS-cog
-
Purpose: To quantify the degree of cognitive impairment in Alzheimer's disease patients.
-
Methodology: The ADAS-cog is an 11-item scale administered by a trained psychometrician. It assesses key cognitive domains affected in Alzheimer's, including memory (word recall, word recognition), language (naming objects, following commands), and praxis (ideational and constructional). The total score ranges from 0 to 70.
-
Interpretation: A higher score on the ADAS-cog reflects more severe cognitive impairment. An increase in the score from baseline indicates cognitive decline. In the IDENTITY trial, all groups showed an increase in their scores, but the increase was larger in the this compound groups, indicating a worsening of cognition compared to placebo.[4]
Protocol 2: Assessment of Functional Changes using ADCS-ADL
-
Purpose: To evaluate a patient's ability to perform activities of daily living.
-
Methodology: The ADCS-ADL is a questionnaire, typically completed by a caregiver, that assesses a patient's performance on a range of basic and instrumental activities. The scale includes 23 items, and the total score ranges from 0 to 78.
-
Interpretation: A higher score indicates greater functional independence. A decrease in the score from baseline signifies a decline in the ability to perform daily activities. In the IDENTITY trial, the 140 mg this compound group showed a statistically significant greater decline in their ADCS-ADL score compared to the placebo group, indicating a significant worsening of functional ability.[4]
Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: The Canonical Notch Signaling Pathway.
Caption: this compound's Dual Inhibition Mechanism.
Caption: Logical Flow of this compound Trial Failure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eli Lilly and Company Says Alzheimer Patients Didn't Improve - BioSpace [biospace.com]
- 6. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. selleckchem.com [selleckchem.com]
- 12. neurology.org [neurology.org]
- 13. Peripheral and central effects of γ-secretase inhibition by this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Semagacestat and Intraneuronal Aβ Accumulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of semagacestat on intraneuronal amyloid-β (Aβ) accumulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (LY-450139) is a small-molecule inhibitor of γ-secretase, an enzyme complex essential for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[1][2] By inhibiting γ-secretase, this compound was developed to reduce the production of Aβ peptides, which are the primary component of amyloid plaques in Alzheimer's disease.[1][2]
Q2: Why is there an interest in this compound's effect on intraneuronal Aβ?
While this compound was designed to decrease overall Aβ production, clinical trials revealed a paradoxical worsening of cognitive function in patients.[1][3] Preclinical and clinical studies have suggested that while this compound can reduce the secretion of Aβ into the extracellular space, it may lead to the accumulation of Aβ and APP C-terminal fragments (β-CTFs) within the neuron.[4][5] This intraneuronal accumulation is hypothesized to be a key factor contributing to the negative clinical outcomes.
Q3: What were the key quantitative findings from this compound clinical and preclinical studies?
This compound demonstrated dose-dependent effects on Aβ levels in various models and in humans. However, the results were complex, showing both reductions and, in some cases, elevations of different Aβ species in different compartments.
Data Presentation
Table 1: Summary of this compound Effects on Aβ in Human Studies
| Study Type | Dose(s) | Analyte | Matrix | Key Findings |
| Single Dose, Healthy Volunteers | 100 mg, 140 mg, 280 mg | Newly Synthesized Aβ | CSF | Dose-dependent inhibition of Aβ production by 47%, 52%, and 84% respectively over 12 hours.[6] |
| Phase 2, Mild-to-Moderate AD | 30 mg/day for 1 week, then 40 mg/day for 5 weeks | Aβ40 | Plasma | 38% suppression.[6] |
| Phase 2, Mild-to-Moderate AD | 30 mg/day for 1 week, then 40 mg/day for 5 weeks | Aβ40/42 | CSF | No significant effect detected.[6] |
| Single Dose, Healthy Volunteers | 140 mg, 280 mg | Aβ fragment (22-28) | CSF | Maximum decrease of 13% (140 mg) and 42% (280 mg) at 9 hours post-dose.[7] |
| Phase 3, Mild-to-Moderate AD | 140 mg/day for ~76 weeks | Tris-soluble Aβ40 | Frontal Lobe | 4.2-fold increase compared to non-treated AD patients.[8] |
| Phase 3, Mild-to-Moderate AD | 140 mg/day for ~76 weeks | Formic Acid-extractable Aβ40 | Frontal Lobe | 9.5-fold increase compared to non-treated AD patients.[8] |
| Phase 3, Mild-to-Moderate AD | 140 mg/day for ~76 weeks | Formic Acid-extractable Aβ42 | Temporal Lobe | 2-fold increase compared to non-treated AD patients.[8] |
Table 2: Summary of this compound Effects on Aβ in Animal Models
| Animal Model | Dose(s) | Duration | Analyte | Tissue | Key Findings |
| PDAPP Transgenic Mice | 3, 10, 30 mg/kg/day | 5 months | Insoluble Aβ40 & Aβ42 | Brain | Dose-related reduction, significant at the highest dose.[6] |
| C57BL/6 Mice | 100 mg/kg (sub-chronic) | 12 days | Aβ40 | Brain | 51% reduction.[9] |
| C57BL/6 Mice | 100 mg/kg (sub-chronic) | 12 days | Aβ42 | Brain | 26% reduction.[9] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to investigate this compound-induced intraneuronal Aβ accumulation, along with troubleshooting advice in a question-and-answer format.
Subcellular Fractionation for Isolation of Intraneuronal Aβ
This protocol is designed to separate cellular components to enrich for the cytosolic and membrane-bound fractions where intraneuronal Aβ and β-CTF accumulate.
Diagram of Experimental Workflow
Detailed Methodology:
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Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y, primary neurons) and treat with the desired concentration of this compound or vehicle control for the specified duration.
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Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
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Cytosolic Fraction Isolation:
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Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease and phosphatase inhibitors).
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Incubate on ice for 15 minutes.
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Add a mild non-ionic detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic fraction.
-
-
Membrane/Organelle Fraction Isolation:
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Wash the pellet from the previous step with the hypotonic lysis buffer.
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Resuspend the pellet in a stronger lysis buffer containing a solubilizing detergent (e.g., RIPA buffer).
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Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
The supernatant contains the solubilized membrane and organelle proteins.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane/organelle fractions using a standard protein assay (e.g., BCA).
Troubleshooting Guide:
-
Q: My protein of interest is found in both the cytosolic and membrane fractions. How can I improve the purity of my fractions?
-
A: The efficiency of the initial lysis step is critical. Ensure that only the plasma membrane is disrupted, leaving organelle membranes intact. You can optimize the concentration of the non-ionic detergent and the incubation time. Performing the lysis on ice is crucial to minimize enzymatic activity that could compromise organelle integrity.
-
-
Q: I am seeing low yields of protein in my membrane fraction. What could be the cause?
-
A: Incomplete lysis of the organelle membranes can lead to low protein yield. Ensure your lysis buffer for the membrane fraction contains a sufficiently strong detergent (like in a RIPA buffer) and that you are allowing adequate incubation time for solubilization. Sonication can also be used to aid in the disruption of the pellet after the initial centrifugation.
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Western Blot Analysis of Intraneuronal Aβ and β-CTF
This protocol is optimized for the detection of the small, aggregation-prone Aβ peptide and the membrane-associated β-CTF.
Diagram of Signaling Pathway
Detailed Methodology:
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Sample Preparation: Use protein lysates from the subcellular fractionation protocol. For each sample, mix with Laemmli sample buffer. Do not boil samples intended for Aβ detection , as this can induce aggregation. Instead, incubate at 70°C for 10 minutes.
-
Electrophoresis:
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For Aβ (approx. 4 kDa), use a 16% Tris-Tricine gel to achieve good resolution of low molecular weight proteins.
-
For β-CTF (approx. 12 kDa), a 12-15% Tris-Glycine gel is suitable.
-
-
Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane. Activate the PVDF membrane in methanol for 15-30 seconds before assembling the transfer stack.
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Membrane Treatment (for Aβ): After transfer, boil the membrane in PBS for 5-10 minutes to enhance the detection of Aβ.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Aβ 6E10 or 4G8, or an antibody specific for the C-terminus of APP for β-CTF) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
Troubleshooting Guide:
-
Q: I am not able to detect a clear band for Aβ, or I see a smear.
-
A: Aβ is prone to aggregation. Ensure you are not boiling your samples. The smearing could be due to oligomerization. Using a Tris-Tricine gel system is crucial for resolving these small peptides. Boiling the membrane post-transfer can sometimes improve the signal. Also, ensure you are using a 0.2 µm pore size membrane to prevent the small Aβ peptide from passing through.
-
-
Q: The signal for β-CTF is weak.
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A: Optimize the primary antibody concentration. Since this compound causes an accumulation of β-CTF, you might need to load less total protein to avoid overloading the lane. Ensure efficient transfer by checking your transfer conditions (time and voltage/amperage).
-
-
Q: I have high background on my Western blot.
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A: Increase the number and duration of the washing steps. You can also try increasing the detergent concentration (e.g., Tween-20) in your wash buffer. Ensure that the blocking step is sufficient (at least 1 hour).
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Immunofluorescence and Confocal Microscopy for Intraneuronal Aβ
This method allows for the visualization and quantification of intraneuronal Aβ accumulation.
Detailed Methodology:
-
Cell Culture: Grow cells on glass coverslips or in imaging-grade multi-well plates. Treat with this compound or vehicle as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibodies to access intracellular antigens.
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Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with a primary antibody specific for Aβ (e.g., 6E10 or an antibody specific for Aβ42) overnight at 4°C.
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Washing: Wash three times with PBS.
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Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
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Counterstaining and Mounting: Counterstain nuclei with DAPI, wash, and mount the coverslips onto microscope slides with an anti-fade mounting medium.
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Imaging: Acquire images using a confocal microscope. Use consistent settings for laser power, gain, and pinhole size across all samples to allow for quantitative comparisons.
Troubleshooting Guide:
-
Q: The fluorescent signal is weak or absent.
-
A: Ensure that your permeabilization step was effective. You can try increasing the Triton X-100 concentration or the incubation time. Also, check that your primary antibody is suitable for immunofluorescence and optimize its concentration. The target protein may have low expression, in which case a signal amplification method might be necessary.
-
-
Q: I am observing high background fluorescence.
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A: This could be due to insufficient blocking or washing. Increase the duration of these steps. The primary or secondary antibody concentrations might be too high, leading to non-specific binding. Perform a titration to find the optimal concentrations. Autofluorescence from the cells or medium can also be an issue; ensure you include an unstained control to assess this.
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-
Q: How can I be sure the Aβ signal I see is truly intraneuronal?
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A: Use co-localization with intracellular markers. For example, you can co-stain with antibodies against markers for the endoplasmic reticulum (e.g., calnexin), Golgi apparatus (e.g., GM130), or endosomes/lysosomes (e.g., EEA1, LAMP1). Z-stack imaging with a confocal microscope will allow you to generate 3D reconstructions and confirm that the Aβ signal is within the cell's volume and not just on the surface.
-
Dot Blot Assay for Aggregated Aβ
A dot blot is a simple and rapid method to semi-quantitatively assess the levels of aggregated Aβ in cell lysates.
Detailed Methodology:
-
Sample Preparation: Prepare cell lysates as described in the subcellular fractionation protocol.
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Membrane Preparation: Cut a piece of nitrocellulose membrane.
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Sample Application: Spot 1-2 µL of each cell lysate directly onto the membrane. Allow the spots to dry completely.
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Blocking: Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with an antibody that specifically recognizes aggregated or oligomeric forms of Aβ (e.g., A11 for oligomers or OC for fibrillar oligomers) overnight at 4°C.
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Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody as described for Western blotting.
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Detection: Use ECL for detection and quantify the dot intensity using densitometry software.
Troubleshooting Guide:
-
Q: The signal is very weak.
-
A: The concentration of aggregated Aβ in your lysate may be low. Try loading a higher concentration of your protein lysate. Ensure that your primary antibody is specific for the aggregated forms of Aβ and is used at an optimal concentration.
-
-
Q: How can I make this assay more quantitative?
-
A: To make the dot blot more quantitative, you can create a standard curve on the same membrane using known concentrations of synthetic Aβ oligomers or fibrils. This will allow you to estimate the relative amount of aggregated Aβ in your samples.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a gamma-secretase inhibitor for the potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Moderate Reduction of γ-Secretase: Is There a Therapeutic Sweet Spot? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer’s disease linked Aβ42 exerts product feedback inhibition on γ-secretase impairing downstream cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single dose of the γ-secretase inhibitor this compound alters the cerebrospinal fluid peptidome in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropathological and biochemical assessments of an Alzheimer’s disease patient treated with the γ-secretase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of the γ-secretase inhibitor this compound on hippocampal neuronal network oscillation [frontiersin.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the Notch-related side effects of Semagacestat in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (LY450139) is a small molecule inhibitor of gamma-secretase, an intramembrane protease. It was initially developed for the treatment of Alzheimer's disease with the aim of reducing the production of amyloid-beta (Aβ) peptides. However, gamma-secretase has multiple substrates, including the Notch receptor. This compound inhibits the cleavage of both Amyloid Precursor Protein (APP) and Notch, with similar potency for both.[1]
Q2: What are the most commonly observed Notch-related side effects of Semagacacestat in vivo?
In both preclinical animal models and human clinical trials, the most prominent Notch-related side effects of this compound administration include:
-
Gastrointestinal (GI) Toxicity: This manifests as goblet cell metaplasia or hyperplasia in the intestines.[2][3] Inhibition of Notch signaling disrupts the normal differentiation of intestinal epithelial cells, leading to an overproduction of mucus-producing goblet cells.
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Immunological Effects: Thymus atrophy and alterations in lymphocyte populations are frequently observed.[3] Notch signaling is crucial for T-cell development in the thymus.
-
Skin-related Issues: An increased incidence of skin rashes and even skin cancers has been reported in clinical trials.[4][5] Notch signaling plays a role in maintaining skin homeostasis.
-
Infections: Clinical trials revealed a higher rate of infections in patients receiving this compound.[4]
Q3: At what concentrations or doses are these side effects typically observed?
The dose-dependent nature of these side effects is a critical consideration in experimental design. While specific effective doses for Aβ reduction versus Notch-related toxicity vary across different animal models, data from clinical trials and preclinical studies provide some guidance.
Quantitative Data Summary
The following tables summarize quantitative data on the Notch-related side effects of this compound from in vivo studies and clinical trials.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line | Reference |
| Aβ42 | 10.9 | H4 human glioma | [1] |
| Aβ40 | 12.1 | H4 human glioma | [1] |
| Aβ38 | 12.0 | H4 human glioma | [1] |
| Notch Signaling | 14.1 | H4 human glioma | [1] |
Table 2: Key Findings from the Phase 3 IDENTITY Clinical Trial
| Adverse Event Category | This compound (100 mg/day) | This compound (140 mg/day) | Placebo | Reference |
| Gastrointestinal Disorders | Increased reporting | Increased reporting | Baseline | [6][7] |
| Infections and Infestations | Increased reporting | Increased reporting | Baseline | [4][6] |
| Skin and Subcutaneous Tissue Disorders | Increased reporting | Increased reporting | Baseline | [6][7] |
| Neoplasms (benign, malignant, and unspecified) | Increased incidence of skin cancer | Increased incidence of skin cancer | Baseline | [4][5] |
Signaling Pathways and Experimental Workflows
Notch Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Modulation of notch processing by gamma-secretase inhibitors causes intestinal goblet cell metaplasia and induction of genes known to specify gut secretory lineage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Semagacestat Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Semagacestat (LY450139). The focus is on optimizing experimental concentrations to achieve desired γ-secretase inhibition while minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and what causes its toxicity?
A1: this compound is a γ-secretase inhibitor. It blocks the γ-secretase enzyme, which is responsible for the final cleavage of Amyloid Precursor Protein (APP) to form amyloid-beta (Aβ) peptides (Aβ40 and Aβ42), the primary components of amyloid plaques in Alzheimer's disease.[1][2] However, γ-secretase also cleaves other transmembrane proteins, most notably the Notch receptor.[3][4] Inhibition of Notch signaling is crucial for normal cell differentiation and development in various tissues.[3] The primary toxicity of this compound stems from this on-target inhibition of Notch processing, leading to adverse effects in tissues that rely on Notch signaling, such as the gastrointestinal tract, skin, and immune system.[4][5]
Q2: What is the therapeutic window for this compound? Why is it so narrow?
A2: The therapeutic window for this compound is extremely narrow because the concentration required to inhibit Aβ production is very close to the concentration that inhibits Notch signaling. In H4 human glioma cells, the IC50 (half-maximal inhibitory concentration) for Aβ42 inhibition is 10.9 nM, while the IC50 for Notch inhibition is 14.1 nM.[6][7][8] This small difference makes it challenging to find a concentration that effectively reduces Aβ without causing significant Notch-related side effects.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][8] For example, a stock solution of 10 mM can be prepared and stored at -20°C for long-term use. When preparing working solutions, it is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[6] For final application to cell cultures, the DMSO stock should be diluted in the culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Q4: I'm observing high cell death even at low concentrations of this compound. What could be the cause?
A4: There are several potential reasons for unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the inhibition of Notch signaling. Ensure your chosen cell line is appropriate for this type of inhibitor.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to rule this out.
-
Compound Purity: Verify the purity of your this compound compound. Impurities could contribute to toxicity.
-
Concentration Miscalculation: Double-check all calculations for dilutions and final concentrations.
Q5: My results show an increase in Aβ levels at low this compound concentrations. Is this expected?
A5: Yes, this paradoxical effect has been observed. At sub-efficacious concentrations, this compound can cause an elevation of secreted Aβ levels.[4] This phenomenon is thought to be related to a modulatory effect on the γ-secretase complex at low concentrations.[4] It is crucial to perform a full dose-response curve to identify the concentration range where inhibition occurs versus the range where this paradoxical elevation might happen.
Q6: How can I confirm that the toxicity I'm observing is due to Notch inhibition?
A6: To specifically link toxicity to Notch inhibition, you can:
-
Perform a Rescue Experiment: Attempt to rescue the cells by activating the Notch pathway downstream of the receptor cleavage.
-
Use a Notch-Sparing Inhibitor: Compare the effects of this compound with a γ-secretase modulator (GSM) or a more Notch-sparing inhibitor, which should show less toxicity at concentrations that still affect Aβ production.[9]
-
Measure Notch Target Gene Expression: Use qPCR to measure the expression of downstream targets of the Notch pathway (e.g., Hes1, Hey1). A decrease in the expression of these genes would indicate Notch pathway inhibition.
Data Presentation: Quantitative Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | Cell Line | IC50 Value (nM) | Reference(s) |
|---|---|---|---|
| Aβ42 | H4 human glioma | 10.9 | [6][8] |
| Aβ40 | H4 human glioma | 12.1 | [6][8] |
| Aβ38 | H4 human glioma | 12.0 | [6][8] |
| Notch Signaling | H4 human glioma | 14.1 | [6][8] |
| Aβ40 | Murine Cortical Neurons | 111 | [6][8] |
| Aβ Production | HEK293 (hAPPSwe) | 14.9 | [10] |
| Notch Cleavage | HEK293 (Notch δE) | 46 |[10] |
Table 2: Key Adverse Events from this compound Phase III Clinical Trials (IDENTITY Trials)
| Adverse Event Category | Specific Findings | Putative Mechanism | Reference(s) |
|---|---|---|---|
| Cognitive & Functional | Worsening of cognition and ability to perform daily activities. | Unknown, potentially related to accumulation of neurotoxic APP fragments or inhibition of other γ-secretase substrates. | [5][11] |
| Dermatological | Increased incidence of skin cancers and skin-related adverse events. | Notch inhibition (disruption of skin cell differentiation and homeostasis). | [5][10][11] |
| Gastrointestinal | Diarrhea, nausea, vomiting. | Notch inhibition (goblet cell hyperplasia in the intestinal epithelium). | [5][12] |
| General Health | Increased rate of infections, weight loss. | Notch inhibition (impact on immune cell differentiation and overall metabolic changes). |[5][10][11] |
Mandatory Visualizations
Caption: this compound inhibits γ-secretase, blocking both Aβ and NICD production.
Caption: Workflow for determining the optimal in vitro concentration of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Peripheral and central effects of γ-secretase inhibition by this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Semagacestat Solubility Issues In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Semagacestat (LY450139) in vitro.
Troubleshooting Guides & FAQs
This section addresses common problems and questions related to the handling and application of this compound in experimental settings.
Q1: My this compound powder is not dissolving properly. What should I do?
A1: this compound is known to be poorly soluble in aqueous solutions but has good solubility in organic solvents like DMSO and ethanol.[1][2]
-
Recommended Solvents: The preferred solvent for preparing stock solutions is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1]
-
Initial Dissolution Steps: To aid dissolution, gently warm the vial at 37°C for 10-15 minutes and vortex or sonicate the solution.[3]
-
Fresh DMSO is Crucial: DMSO can absorb moisture from the air, which will reduce the solubility of this compound. Always use fresh, high-quality DMSO.[1]
Q2: I observed precipitation after diluting my this compound stock solution in cell culture media. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This is often due to the compound crashing out of solution as the concentration of the organic solvent is reduced.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation. Some sources recommend keeping the DMSO concentration below 2% for in vivo studies if the animal is weak, a principle that can be cautiously applied to sensitive in vitro cell lines.[4]
-
Serial Dilutions: Perform serial dilutions of your high-concentration stock solution in your chosen organic solvent (e.g., DMSO) before the final dilution into the aqueous cell culture medium. This gradual reduction in concentration can help prevent precipitation.
-
Working Solution Preparation: When preparing your final working solution, add the this compound stock solution to the culture medium drop-wise while gently vortexing or swirling the medium. This helps to ensure rapid and even dispersion.
-
Media Components: Be aware that components in your cell culture media, such as salts and proteins, can sometimes contribute to the precipitation of dissolved compounds.[5][6] Temperature shifts can also cause precipitation of media components.[6]
Q3: What are the potential consequences of this compound precipitation in my in vitro assay?
A3: Undissolved this compound can significantly impact the accuracy and reproducibility of your experimental results.
-
Inaccurate Concentration: The actual concentration of soluble, active compound will be lower than intended, leading to an underestimation of its potency (e.g., IC50 values).
-
Cellular Toxicity: Particulate matter can be toxic to cells and may interfere with cell adhesion and growth.
-
Assay Interference: Precipitates can interfere with plate readers and imaging systems, leading to inaccurate data collection.
-
Non-specific Effects: Aggregates of the compound may exhibit non-specific activity or sequester other proteins in the assay, leading to misleading results.[7]
Q4: How should I store my this compound stock solution?
A4: Proper storage is critical to maintaining the stability and activity of this compound.
-
Stock Solution Storage: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C for long-term stability.[1] A stock solution in DMSO can be stored for up to 1 year at -80°C and up to 1 month at -20°C.[1]
-
Powder Storage: The powdered form of this compound is stable for years when stored at -20°C.[1][2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| DMSO | 72 - 73 | 199.2 - 201.96 | [1][2] |
| Ethanol | 41 - 43 | 118.96 | [1][2] |
| Water | Insoluble | Insoluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently warm the vial at 37°C for 10-15 minutes.
-
Vortex the solution for 1-2 minutes and/or sonicate in an ultrasonic bath for a few minutes until the powder is completely dissolved.[3]
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform any necessary intermediate dilutions in fresh, anhydrous DMSO.
-
Pre-warm the cell culture medium to 37°C.
-
While gently swirling the pre-warmed medium, add the appropriate volume of the this compound stock or intermediate dilution drop-wise to achieve the final desired concentration.
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Ensure the final DMSO concentration in the medium is below a level that is toxic to your specific cell line (typically <0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Mechanism of this compound action on γ-secretase.
Caption: A general workflow for in vitro experiments with this compound.
Caption: A decision tree for troubleshooting this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Biphasic Dose-Response of Semagacestat
Welcome to the technical support center for researchers utilizing Semagacestat. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a particular focus on interpreting its biphasic dose-response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (LY-450139) is a small-molecule inhibitor of γ-secretase, an intramembrane protease.[1] Its primary mechanism is to block the cleavage of the Amyloid Precursor Protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42), which are key components of amyloid plaques in Alzheimer's disease.[1] Additionally, as a non-selective inhibitor, this compound also blocks the processing of other γ-secretase substrates, most notably the Notch receptor, which plays a crucial role in cell signaling and development.[2]
Q2: I've observed a biphasic dose-response with this compound where low concentrations increase Aβ levels, while high concentrations are inhibitory. Is this a real effect or an experimental artifact?
This is a well-documented phenomenon and is considered a real, mechanistic effect of certain γ-secretase inhibitors, including this compound.[1][3] This biphasic, or hormetic, response is not necessarily an artifact. At low concentrations, the inhibitor can paradoxically lead to an increase in Aβ production, while at higher concentrations, the expected inhibitory effect is observed.[1][3] In vivo studies have shown that low doses of this compound can lead to a stimulation of plasma Aβ of up to 500% over baseline.[1]
Q3: What is the proposed mechanism behind the biphasic dose-response of this compound?
The biphasic response is thought to arise from the complex interplay between α-, β-, and γ-secretases and their competition for the APP substrate.[3] One leading hypothesis suggests that at low inhibitor concentrations, the partial inhibition of γ-secretase leads to an accumulation of its substrate, the C-terminal fragment of APP (C99). This accumulation of C99 can, in turn, alter the kinetics of APP processing, potentially inhibiting the α-secretase pathway and shunting more APP towards the β-secretase pathway. This leads to an even greater production of C99, which can outcompete the inhibitor at low concentrations, resulting in a net increase in Aβ production.[3]
Q4: Does the biphasic effect occur for both Aβ40 and Aβ42?
Yes, the biphasic response has been observed for both Aβ40 and Aβ42. Some studies suggest that low-dose treatment with γ-secretase inhibitors can particularly increase the secretion of the more aggregation-prone Aβ42 peptide.[4]
Q5: At what concentration range should I expect to see the stimulatory vs. inhibitory effects of this compound in vitro?
The exact concentrations for the biphasic effect can vary depending on the cell line, experimental conditions (e.g., APP expression levels), and the specific Aβ species being measured. However, generally, the stimulatory effect can be observed at low nanomolar concentrations, while inhibitory effects are typically seen at higher nanomolar to micromolar concentrations. For instance, in some cell lines, an increase in Aβ has been observed at concentrations as low as 2 nM of a similar γ-secretase inhibitor, DAPT.[4]
Data Presentation
Table 1: In Vitro Potency of this compound on Aβ and Notch Cleavage
| Target | Cell Line | IC50 / ECmax | Reference |
| Aβ42 | H4 human glioma | 10.9 nM | [1] |
| Aβ40 | H4 human glioma | 12.1 nM | [1] |
| Aβ38 | H4 human glioma | 12.0 nM | [1] |
| Notch Signaling | H4 human glioma | 14.1 nM | [1] |
| Aβ (1-x) | CHO (APPSw) | ED50 = 15 nM | [1] |
| Aβ (1-40) | SH-SY5Y | IC50 = 38 nM | [1] |
| β-CTF accumulation | H4 human glioma | ECmax = 16.0 nM | [1] |
Table 2: Observed Biphasic Effects of γ-Secretase Inhibitors
| Compound | Model System | Effect | Concentration | Reference | | --- | --- | --- | --- | | this compound | Healthy Volunteers (in vivo) | Up to 500% increase in plasma Aβ | Low dose |[1] | | DAPT | Cortical Neurons (in vitro) | Increased secretion of Aβ peptides | 2 and 20 nM |[4] | | DAPT | Cortical Neurons (in vitro) | Increased intracellular oligomeric Aβ | 2 nM |[4] |
Experimental Protocols
Protocol 1: Cell-Based Dose-Response Assay for Aβ42 Production
This protocol outlines a general procedure for treating a cell line (e.g., HEK293T, SH-SY5Y) expressing human APP with a range of this compound concentrations and measuring the subsequent Aβ42 levels in the cell culture supernatant by ELISA.
Materials:
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HEK293T or SH-SY5Y cells stably expressing human APP
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Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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This compound stock solution (in DMSO)
-
96-well cell culture plates
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Human Aβ42 ELISA kit
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Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
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One day before treatment, seed the APP-expressing cells into a 96-well plate at a density that will result in approximately 70-80% confluency at the time of sample collection.
-
-
Preparation of this compound Dilutions:
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Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations to capture both the stimulatory and inhibitory phases of the dose-response curve (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Sample Collection:
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After incubation, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatant for Aβ42 analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
Aβ42 ELISA:
-
Perform the Aβ42 ELISA according to the manufacturer's instructions. A general workflow is as follows:
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Add standards and samples to the antibody-coated plate.
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Incubate to allow Aβ42 to bind to the capture antibody.
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Wash the plate and add the detection antibody.
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Incubate and wash.
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Add the enzyme conjugate (e.g., HRP-streptavidin).
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Incubate and wash.
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Add the substrate and stop solution.
-
Read the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known Aβ42 standards.
-
Calculate the concentration of Aβ42 in each sample based on the standard curve.
-
Plot the Aβ42 concentration against the log of the this compound concentration to generate a dose-response curve.
-
Protocol 2: Notch Signaling Luciferase Reporter Assay
This protocol describes how to assess the effect of this compound on Notch signaling using a CSL (RBP-Jk)-responsive luciferase reporter assay in a suitable cell line (e.g., HEK293).
Materials:
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HEK293 cells
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CSL (RBP-Jk)-responsive firefly luciferase reporter vector
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Constitutively active Notch1 expression vector (or co-culture with cells expressing a Notch ligand)
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Renilla luciferase vector (for normalization)
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Transfection reagent
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This compound stock solution (in DMSO)
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Dual-luciferase reporter assay system
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Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in a 96-well plate one day prior to transfection.
-
-
Transfection:
-
Co-transfect the cells with the CSL-responsive firefly luciferase reporter, the constitutively active Notch1 vector, and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing a range of this compound concentrations or a vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve for Notch inhibition.
-
Mandatory Visualization
Caption: Signaling pathways for APP and Notch processing by γ-secretase and inhibition by this compound.
Caption: Experimental workflow for a cell-based dose-response assay with this compound.
Caption: Troubleshooting logic for interpreting a biphasic dose-response of this compound.
References
- 1. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA Protocol [protocols.io]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Low-dose γ-secretase inhibition increases secretion of Aβ peptides and intracellular oligomeric Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Semagacestat Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Semagacestat. Our goal is to help you address common issues and inconsistencies encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic dose-response curve with this compound in our Aβ reduction assays. At low concentrations, Aβ levels increase, while at higher concentrations, they decrease. Is this expected?
A1: Yes, this is a known phenomenon with this compound and some other γ-secretase inhibitors.[1][2] This biphasic effect, where low concentrations appear to increase Aβ42 levels while higher concentrations are inhibitory, has been observed in both in vitro and in vivo studies.[1] The exact mechanism is not fully elucidated but may be related to an allosteric interaction with the γ-secretase complex.[1][2] When designing experiments, it is crucial to perform a full dose-response curve to identify the truly inhibitory concentration range for your specific experimental system.
Q2: Our experiments show a significant reduction in secreted Aβ levels, but we are also observing increased cell toxicity. How can we mitigate this?
A2: The observed cytotoxicity is likely due to the inhibition of Notch signaling, a critical pathway for cell fate determination and survival.[3][4][5] this compound is known to inhibit Notch processing with a potency similar to its effect on APP, as indicated by its low Notch-sparing selectivity.[6][7] To address this, consider the following:
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Reduce Incubation Time: Limit the duration of this compound exposure to the minimum time required to observe an effect on Aβ levels.
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Lower Concentration: Use the lowest effective concentration of this compound that inhibits Aβ production without causing significant cytotoxicity.
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Cell Line Selection: Some cell lines may be more sensitive to Notch inhibition than others. If possible, consider using a cell line that is less dependent on Notch signaling for survival.
-
Control Experiments: Include control experiments to specifically measure Notch activity (e.g., a luciferase reporter assay) alongside your Aβ assays to monitor off-target effects.
Q3: We are seeing a discrepancy between the reduction of Aβ in plasma versus the cerebrospinal fluid (CSF) in our animal models. What could be the cause?
A3: This discrepancy has been reported in preclinical and clinical studies with this compound.[5][8] Several factors can contribute to this:
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Blood-Brain Barrier Penetration: this compound's ability to cross the blood-brain barrier and reach its target in the central nervous system may be limited.
-
Pharmacokinetics: The half-life and metabolism of this compound can differ between the peripheral circulation and the CNS.[9]
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Rebound Effect: A "rebound" phenomenon has been observed where Aβ levels in the CSF increase after an initial decrease, particularly at later time points after dosing.[8]
It is important to carefully design pharmacokinetic and pharmacodynamic studies with appropriate time-course measurements in both plasma and CSF to accurately assess the drug's effect in the CNS.
Q4: Our in vitro results showing Aβ reduction are not translating to improved cognitive outcomes in our animal models. Why might this be the case?
A4: This was a key finding in the clinical trials of this compound, where patients showed cognitive worsening despite evidence of target engagement.[10][11][12][13][14] Several factors are thought to contribute to this disconnect:
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Notch Inhibition: Inhibition of Notch signaling in the brain can have detrimental effects on neuronal function and synaptic plasticity, potentially counteracting any benefits of Aβ reduction.[3]
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Accumulation of β-CTF: this compound can lead to the accumulation of the C-terminal fragment of APP (β-CTF), which may have its own neurotoxic effects.[6]
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Intracellular Aβ Accumulation: Some studies suggest that while this compound reduces the secretion of Aβ, it may cause an accumulation of toxic Aβ species inside the neuron.[15][16]
Researchers should consider evaluating markers of Notch signaling, β-CTF levels, and intracellular Aβ in their animal models to gain a more complete understanding of this compound's effects.
Troubleshooting Guides
Issue: Inconsistent Aβ measurements with ELISA
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Add protease inhibitors to your samples immediately after collection. Store samples at -80°C. |
| Matrix Effects | Ensure your standard curve is prepared in the same matrix as your samples (e.g., cell culture media, CSF). |
| Antibody Specificity | Use well-validated antibodies specific to the Aβ species you are measuring (Aβ40, Aβ42). |
| Biphasic Dose-Response | Perform a full dose-response curve to ensure you are working within the inhibitory range of this compound. |
Issue: High variability in cell-based assays
| Potential Cause | Troubleshooting Step |
| Cell Health | Monitor cell viability using an MTT or similar assay. Ensure cells are healthy and not overgrown. |
| Inconsistent Seeding Density | Use a consistent cell seeding density for all experiments. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells. |
| Notch Inhibition | As mentioned in the FAQs, consider reducing the incubation time or concentration of this compound. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Cell Line | IC50 (nM) |
| Aβ42 | H4 human glioma | 10.9[6][7][17] |
| Aβ40 | H4 human glioma | 12.1[6][7][17] |
| Aβ38 | H4 human glioma | 12.0[6][7] |
| Notch Signaling | H4 human glioma | 14.1[6][7][17] |
| Aβ40 | Murine Cortical Neurons | 111[6][7] |
Table 2: Summary of Key Phase III Clinical Trial Results (IDENTITY Trial)
| Outcome Measure | Placebo Group (Mean Change) | This compound 100 mg (Mean Change) | This compound 140 mg (Mean Change) |
| ADAS-cog Score (Worsening) | +6.4 | +7.5 | +7.8 |
| ADCS-ADL Score (Worsening) | -9.0 | -10.5 | -12.6[12][13] |
Higher ADAS-cog scores indicate greater cognitive impairment. Lower ADCS-ADL scores indicate worse daily functioning.
Experimental Protocols
Protocol 1: In Vitro Aβ Quantification using ELISA
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Cell Culture: Plate H4 human glioma cells stably overexpressing human wild-type APP in a 96-well plate at a density of 5 x 104 cells/well.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Sample Collection: Collect the conditioned media from each well.
-
ELISA: Perform an ELISA for Aβ40 and Aβ42 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of Aβ in each sample based on the standard curve.
Protocol 2: Notch Signaling Luciferase Reporter Assay
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Cell Transfection: Co-transfect cells (e.g., HEK293) with a Notch-responsive luciferase reporter construct and a constitutively active Renilla luciferase construct for normalization.
-
Treatment: Plate the transfected cells and treat with various concentrations of this compound or vehicle.
-
Incubation: Incubate for 24-48 hours.
-
Lysis: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.[7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency.
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.
References
- 1. Peripheral and central effects of γ-secretase inhibition by this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound pharmacokinetics are not significantly affected by formulation, food, or time of dosing in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Semagacestat-Induced Effects on Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cell viability during experiments involving Semagacestat.
Troubleshooting Guide
Issue 1: Decreased Cell Viability Observed After this compound Treatment
Users frequently report a reduction in cell viability when treating cell cultures with this compound. This is often dose-dependent and can be attributed to two primary mechanisms: off-target inhibition of Notch signaling and the intracellular accumulation of cytotoxic amyloid-beta (Aβ) fragments.
Initial Troubleshooting Steps:
-
Confirm Cell Viability Measurement: Ensure that the observed decrease in viability is accurate. Use at least two different methods to assess cell health, such as a metabolic assay (e.g., MTT, PrestoBlue™) and a membrane integrity assay (e.g., Trypan Blue, Propidium Iodide).
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental goals. The aim is to find a concentration that effectively inhibits γ-secretase activity with minimal impact on cell viability.
-
Monitor Treatment Duration: Limit the duration of this compound exposure to the minimum time required to observe the desired effect on Aβ production. Prolonged exposure can exacerbate cytotoxicity.
Advanced Troubleshooting & Mitigation Strategies:
If basic troubleshooting does not resolve the issue, consider the following advanced strategies targeting the specific mechanisms of this compound-induced cytotoxicity.
A. Mitigating Notch Inhibition-Related Cytotoxicity
The primary off-target effect of this compound is the inhibition of the Notch signaling pathway, which is crucial for cell fate determination, proliferation, and survival.
-
Strategy 1: Co-treatment with Notch Pathway Agonists (for mechanistic studies): In specific experimental contexts, to confirm that the observed cytotoxicity is indeed Notch-related, consider co-treatment with a Notch pathway agonist. Note: This is for mechanistic validation and may interfere with the primary experimental outcome.
-
Strategy 2: Switch to a Notch-Sparing γ-Secretase Inhibitor (GSI): Several GSIs have been developed with improved selectivity for APP processing over Notch cleavage.[1] If your experimental design allows, consider using a Notch-sparing GSI as an alternative to this compound.
-
Strategy 3: Utilize a γ-Secretase Modulator (GSM): Unlike GSIs which block the enzyme, GSMs allosterically modulate γ-secretase activity to favor the production of shorter, less toxic Aβ peptides without significantly affecting Notch signaling.[1][2] This makes them a much safer alternative concerning Notch-related side effects.
B. Addressing Intracellular Aβ Accumulation
Some studies suggest that this compound acts as a "pseudo-inhibitor," leading to the buildup of toxic Aβ peptides within the cell, which can trigger apoptosis.[3]
-
Strategy 1: Enhance Autophagy: Autophagy is the cellular process for clearing aggregated proteins. Consider co-treatment with an autophagy-promoting agent to facilitate the clearance of intracellular Aβ.
-
Rapamycin: A well-known mTOR inhibitor and autophagy inducer.
-
Metformin: An AMPK activator that can also stimulate autophagy.
-
-
Strategy 2: Inhibit Apoptosis: If you suspect that intracellular Aβ is inducing apoptosis, co-treatment with a caspase inhibitor can help maintain cell viability.
-
Pan-caspase inhibitors (e.g., Z-VAD-FMK): Can provide broad protection against apoptosis.
-
Specific caspase inhibitors (e.g., Z-DEVD-FMK for caspase-3): Can be used to investigate the specific apoptotic pathway involved.
-
Experimental Workflow for Troubleshooting Cell Viability
Caption: Troubleshooting workflow for addressing decreased cell viability in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects cell viability?
A1: this compound can negatively impact cell viability through two main mechanisms:
-
Off-target inhibition of Notch signaling: The Notch pathway is vital for cell survival and differentiation in many cell types. By inhibiting γ-secretase, this compound also blocks the cleavage and activation of Notch receptors, which can lead to apoptosis.[4]
-
Intracellular accumulation of toxic Aβ peptides: Some evidence suggests that this compound and other non-transition state analog GSIs may not be true inhibitors but rather "pseudo-inhibitors." This can lead to the buildup of cytotoxic, aggregation-prone Aβ species inside the cell, which can trigger cell death pathways.[3]
Q2: How can I determine if the observed cytotoxicity is due to Notch inhibition or intracellular Aβ accumulation?
A2: You can perform specific experiments to dissect the underlying cause:
-
To assess Notch inhibition:
-
Western Blot: Probe for the cleaved, active form of Notch (Notch Intracellular Domain, NICD). A decrease in NICD levels upon this compound treatment indicates Notch inhibition.
-
Quantitative PCR (qPCR): Measure the mRNA levels of Notch target genes, such as Hes1 and Hey1. A downregulation of these genes suggests a blockage of the Notch signaling pathway.
-
-
To measure intracellular Aβ accumulation:
-
ELISA: After cell lysis, use an Aβ-specific ELISA kit to quantify the amount of intracellular Aβ.
-
Immunocytochemistry (ICC) / Immunofluorescence (IF): Use an antibody specific to Aβ (e.g., 6E10) to visualize and quantify intracellular Aβ aggregates.
-
Q3: What are some alternative compounds to this compound with a better safety profile?
A3: If this compound's impact on cell viability is prohibitive for your experiments, consider these alternatives:
-
Notch-sparing γ-secretase inhibitors (GSIs): These compounds are designed to have a higher selectivity for inhibiting APP processing over Notch cleavage.[1]
-
γ-secretase modulators (GSMs): These compounds do not inhibit the overall activity of γ-secretase but rather modulate its cleavage site on APP, leading to the production of shorter, non-toxic Aβ peptides. GSMs generally do not affect Notch signaling.[1][2]
Q4: Can I use a caspase inhibitor to rescue my cells from this compound-induced death?
A4: Yes, if the cell death is mediated by apoptosis, a caspase inhibitor can be effective in preserving cell viability. It is advisable to first confirm that apoptosis is the primary mode of cell death using an assay like Annexin V/Propidium Iodide staining. A pan-caspase inhibitor can provide broad protection, while specific caspase inhibitors can help identify the particular apoptotic pathway involved.[5][6][7]
Q5: How does autophagy play a role in this compound's effect on cells?
A5: Autophagy is a cellular recycling process that can clear away aggregated proteins, such as the intracellular Aβ that may accumulate with this compound treatment. If autophagy is impaired in your cell model, or if the rate of Aβ accumulation overwhelms the autophagic capacity, cytotoxicity can occur. Enhancing autophagy with compounds like rapamycin may help mitigate this toxicity.[8][9]
Quantitative Data Summary
| Parameter | This compound (LY450139) | Cell Line | Reference |
| Aβ40 IC50 | 12.1 nM | H4 human glioma | [10] |
| Aβ42 IC50 | 10.9 nM | H4 human glioma | [10] |
| Notch IC50 | 14.1 nM | H4 human glioma | [10] |
| Aβ40 IC50 | 111 nM | Murine cortical neurons | [11] |
| Aβ40 IC50 | 126 nM | Huh7 | [11] |
| Aβ42 IC50 | 130 nM | Huh7 | [11] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method for quantifying cell viability based on the metabolic activity of the cells.
Materials:
-
Cells cultured in a 96-well plate
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate vehicle controls for the desired duration.
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Differentiation of Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce cell death by treating cells with this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
-
Apoptosis vs. Necrosis Differentiation
Caption: Flow cytometry profiles for distinguishing viable, apoptotic, and necrotic cells.
Protocol 3: Quantification of Notch Signaling Activity by qPCR
This protocol measures the expression of a key Notch target gene, Hes1, to assess the impact of this compound on the Notch pathway.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Hes1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound for the desired duration.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with primers for Hes1 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Hes1 in treated versus control samples, normalized to the housekeeping gene. A significant decrease in Hes1 expression indicates inhibition of Notch signaling.
Notch Signaling Pathway Inhibition
Caption: Simplified diagram of this compound's inhibitory effect on the Notch signaling pathway.
References
- 1. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 6. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy Regulation Influences β-Amyloid Toxicity in Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Autophagy-Related Mechanisms of Protection Against Brain Aging and AD: Cellular Pathways and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase activity assays [protocols.io]
- 11. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Semagacestat Preclinical Translation
Welcome to the technical support center for researchers investigating Semagacestat and other gamma-secretase inhibitors (GSIs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in translating preclinical data.
Frequently Asked Questions (FAQs)
FAQ 1: My in vitro Aβ reduction with this compound is potent, but this doesn't translate to my in vivo models. Why the discrepancy?
This is a common and critical challenge. The discrepancy often arises from several factors ranging from assay conditions to complex in vivo pharmacology.
Troubleshooting Steps:
-
Re-evaluate IC50 Values: The potency of this compound can vary based on the cell line and assay conditions. Preclinical studies in H4 human glioma cells showed IC50 values of 10.9 nM for Aβ42 and 12.1 nM for Aβ40.[1][2] However, in murine cortical neurons, the IC50 for Aβ40 was significantly higher at 111 nM.[2] Ensure your in vitro model is relevant to the in vivo system you are using.
-
Check for Biphasic Response: GSIs like this compound can exhibit a complex biphasic dose-response.[3] Phase I and II clinical studies noted that while this compound decreased plasma Aβ concentrations a few hours after administration, a significant increase of up to 300% was observed 15 hours later.[4] This "rebound" effect, particularly for Aβ42, was also seen in preclinical CSF studies and may confound efficacy assessments.[5]
-
Assess Brain Penetration & Target Engagement: Insufficient brain penetration can lead to a lack of efficacy in vivo.[6] While this compound was shown to inhibit brain Aβ production in humans by 47-84% depending on the dose, this required high concentrations.[3] It is crucial to measure compound concentration in the brain tissue of your animal models and correlate it with Aβ reduction.
-
Consider Substrate Accumulation: this compound may not be a true inhibitor but rather a "pseudo γ-secretase inhibitor."[7] Some studies suggest it prevents the release of Aβ from the cell membrane but not its initial generation, leading to the accumulation of toxic intraneuronal Aβ and APP C-terminal fragments (β-CTFs).[7][8] This accumulation can be neurotoxic and may mask any beneficial effects of reducing extracellular Aβ.[8]
FAQ 2: I'm observing unexpected toxicity in my animal models (e.g., gut issues, immune effects). Is this related to this compound's mechanism?
Yes, this is highly likely. The toxicity is primarily due to this compound's inhibition of Notch signaling, a critical pathway for cell development and differentiation.[5]
Key Points:
-
Non-Selective Inhibition: Gamma-secretase is a promiscuous enzyme with over 150 known substrates, including the Notch receptor.[9][10][11] this compound inhibits Notch cleavage at a potency similar to its effect on APP. The IC50 for Notch inhibition is approximately 14.1 nM, very close to its Aβ IC50 values.[1][2] This narrow therapeutic window is a major challenge.[3]
-
Notch-Related Side Effects: Inhibition of Notch signaling is known to cause dose-limiting toxicities, including intestinal goblet cell hyperplasia, thymus atrophy, and decreased lymphocytes.[5] The significant incidence of skin cancer and infections observed in the Phase III trials was also attributed to Notch inhibition.[3][4]
-
Substrate Prioritization: Different γ-secretase complexes may process specific substrates.[12] For instance, N-cadherin processing appears more sensitive to GSIs than APP processing.[12] This means that at concentrations used to inhibit Aβ, you are likely inhibiting other vital signaling pathways.
FAQ 3: Why did this compound worsen cognition in clinical trials despite promising preclinical data?
The failure of this compound, and particularly the observed cognitive worsening, is a key case study in the challenges of preclinical to clinical translation for Alzheimer's drugs.[4][7][13] The reasons are multifactorial.
Potential Mechanisms for Cognitive Worsening:
-
APP CTF Accumulation: As mentioned in FAQ 1, inhibiting γ-secretase causes a "traffic jam" of its substrates, notably the C-terminal fragments of APP (APP-CTFs).[8] These fragments can accumulate in the membrane and are themselves neurotoxic, potentially impairing synaptic function and contributing to cognitive decline.[8]
-
Inhibition of Other Substrates: Beyond Notch, γ-secretase cleaves dozens of other proteins involved in normal neuronal function.[8][14] Pan-inhibition of this enzyme could disrupt multiple signaling pathways essential for synaptic plasticity and neuronal health, leading to a net negative effect on cognition.
-
Aβ Rebound Effect: The phenomenon of Aβ levels increasing significantly above baseline many hours after dosing could lead to spikes in toxic Aβ species, counteracting any initial reduction.[4][5]
-
Flawed Preclinical Models: Animal models, while useful, may not fully recapitulate the complexity of human Alzheimer's disease or the full range of γ-secretase functions in the human brain.[5] The cognitive benefits seen in some preclinical studies did not translate, highlighting the limitations of these models.
Quantitative Data Summary
Table 1: this compound In Vitro Potency (IC50)
| Target | Cell Line / Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Aβ42 | H4 Human Glioma Cells | 10.9 | [1][2] |
| Aβ40 | H4 Human Glioma Cells | 12.1 | [1][2] |
| Aβ38 | H4 Human Glioma Cells | 12.0 | [1][2] |
| Notch Signaling | H4 Human Glioma Cells | 14.1 | [1][2] |
| Aβ40 | Murine Cortical Neurons | 111 |[2] |
Table 2: Preclinical vs. Clinical Pharmacodynamic Effects
| Parameter | Preclinical Finding (Rodent Models) | Clinical Finding (Human Trials) | Reference |
|---|---|---|---|
| Plasma Aβ | Significant reduction. | Initial reduction followed by a rebound increase (>300%) at later time points. | [4][5] |
| CSF Aβ | Reduction demonstrated. | No significant reduction in Phase II; later studies showed dose-dependent inhibition of newly synthesized Aβ. | [4][5][15] |
| Brain Aβ | Reduction in Aβ levels and plaque deposition. | Not directly measured, but cognitive and functional outcomes worsened. | [3][5] |
| Adverse Effects | Notch-related toxicities (e.g., gut, thymus) identified. | Worsened cognition, increased incidence of skin cancer and infections. |[3][4][5] |
Experimental Protocols
Protocol 1: In Vitro Gamma-Secretase Activity Assay (Cell-Based)
This protocol is a generalized method for assessing γ-secretase activity by measuring secreted Aβ levels.
Objective: To determine the IC50 of a test compound (e.g., this compound) on Aβ40/42 production.
Materials:
-
H4 human glioma cells stably overexpressing human APP.[2]
-
Cell culture medium and supplements.
-
Test compound (this compound) stock solution in DMSO.
-
Aβ40 and Aβ42 ELISA kits.
-
96-well cell culture plates.
-
Plate reader.
Methodology:
-
Cell Plating: Seed H4-APP cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.[2]
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well for Aβ analysis.
-
ELISA Analysis: Measure the concentration of Aβ40 and Aβ42 in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of Aβ inhibition relative to the vehicle control against the log concentration of the compound. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: In Vivo Aβ Measurement in a Transgenic Mouse Model
This protocol describes a method for measuring changes in brain Aβ levels following compound administration.
Objective: To assess the effect of this compound on brain Aβ levels in an APP transgenic mouse model.
Materials:
-
APP transgenic mice (e.g., APP/PS1).[16]
-
This compound formulated for oral or subcutaneous administration.
-
Brain homogenization buffer.
-
ELISA kits for human Aβ40 and Aβ42.
-
Microdialysis equipment (for interstitial fluid analysis, optional but recommended).[17]
Methodology:
-
Compound Administration: Administer this compound to a cohort of transgenic mice at the desired dose (e.g., 100 mg/kg).[18] Include a vehicle-treated control group.
-
Time Course: Euthanize mice at specific time points post-administration (e.g., 2, 4, 8, 16 hours) to capture the pharmacodynamic profile.
-
Brain Extraction: Perfuse the mice with saline and rapidly extract the brain. Dissect the cortex and hippocampus on ice.
-
Homogenization: Homogenize the brain tissue in an appropriate buffer to extract soluble and insoluble Aβ fractions.
-
Quantification: Measure Aβ40 and Aβ42 levels in the brain homogenates using ELISA.[19]
-
Analysis: Compare the Aβ levels in the treated groups to the vehicle control group at each time point to determine the extent and duration of Aβ reduction.
Visualizations: Pathways and Workflows
Diagram 1: this compound's Dual Effect on APP and Notch
Caption: Mechanism of this compound inhibiting γ-secretase, blocking both Aβ and Notch processing.
Diagram 2: The this compound Translational Challenge Workflow
Caption: Flowchart illustrating the key roadblocks in translating this compound data.
Diagram 3: Substrate "Traffic Jam" Hypothesis
Caption: How γ-secretase inhibition leads to the accumulation of potentially toxic APP-CTFs.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent failures in Alzheimer’s Research and Development (R&D) - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Unlocking truths of γ-secretase in Alzheimer’s disease: what is the translational potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of gamma-secretase on substrates other than APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rethinking gamma-secretase inhibitors for treatment of non-small cell lung cancer: Is Notch the target? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 12. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why do trials for Alzheimer’s disease drugs keep failing? A discontinued drug perspective for 2010–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What the halted phase III γ-secretase inhibitor trial may (or may not) be telling us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A single dose of the γ-secretase inhibitor this compound alters the cerebrospinal fluid peptidome in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid in vivo measurement of β-amyloid reveals biphasic clearance kinetics in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Effects of the γ-secretase inhibitor this compound on hippocampal neuronal network oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Semagacestat and Other Gamma-Secretase Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The development of gamma-secretase inhibitors as a therapeutic strategy for Alzheimer's disease has been a journey of high hopes and significant challenges. This guide provides a detailed, objective comparison of Semagacestat (LY-450139), a once-leading candidate, with other notable gamma-secretase inhibitors: Avagacestat (BMS-708163) and Begacestat (GSI-953). This comparison is supported by experimental data on their potency, selectivity, and clinical outcomes, along with detailed experimental protocols for key assays in the field.
Introduction to Gamma-Secretase Inhibition
Gamma-secretase is a multi-protein enzyme complex that plays a crucial role in the amyloidogenic processing of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease. Consequently, inhibiting gamma-secretase to reduce Aβ production has been a major focus of drug development. However, gamma-secretase also cleaves other substrates, most notably the Notch receptor, which is critical for normal cell signaling and development. Inhibition of Notch signaling is associated with significant adverse effects, making substrate selectivity a key challenge in the development of gamma-secretase inhibitors.
Comparative Performance of Gamma-Secretase Inhibitors
The following tables summarize the quantitative data on the in vitro potency and clinical trial outcomes for this compound, Avagacestat, and Begacestat.
Table 1: In Vitro Potency and Selectivity of Gamma-Secretase Inhibitors
| Compound | Target | IC50 / EC50 (nM) | Assay System | Selectivity (Notch IC50 / Aβ42 IC50) |
| This compound | Aβ42 | 10.9[1][2][3] | H4 human glioma cells | ~1.3[1][3] |
| Aβ40 | 12.1[1][2][3] | H4 human glioma cells | ||
| Notch Signaling | 14.1[1][2][3] | H4 human glioma cells | ||
| Avagacestat | Aβ42 | 0.27[4][5] | Cell-based assay | ~193[5] |
| Aβ40 | 0.30[4][5] | Cell-based assay | ||
| Notch Signaling | ~58[4] | Cell-based assay | ||
| Begacestat | Aβ42 | 12.4[6][7] | Cellular assay | ~16[8] |
| Aβ40 | 14.8[6][7] | Cellular assay | ||
| Notch Signaling | - | - |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. Note that assay conditions can vary between studies, affecting absolute values.
Table 2: Summary of Clinical Trial Outcomes
| Compound | Phase of Development (Highest) | Key Efficacy Findings | Key Adverse Events |
| This compound | Phase 3[1][9][10] | Failed to slow disease progression; associated with worsening of cognition and daily living activities.[9][10] | Increased incidence of skin cancer and infections, gastrointestinal issues, and weight loss.[10] |
| Avagacestat | Phase 2 | Did not demonstrate efficacy in prodromal Alzheimer's disease. | Dose-limiting gastrointestinal adverse events, non-melanoma skin cancer, and reversible renal tubule effects. |
| Begacestat | Phase 1 | Showed dose-dependent reduction in plasma Aβ levels in healthy volunteers.[8] | Development was discontinued. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: Gamma-secretase signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating gamma-secretase inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of gamma-secretase inhibitors.
In Vitro Gamma-Secretase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of gamma-secretase.
-
Membrane Preparation:
-
Culture cells expressing endogenous or overexpressed gamma-secretase components (e.g., HEK293T cells).
-
Harvest cells and homogenize in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a buffer containing a mild detergent (e.g., CHAPSO) to solubilize the gamma-secretase complex.
-
-
Enzymatic Reaction:
-
Incubate the solubilized membrane preparation with a fluorogenic substrate that mimics the gamma-secretase cleavage site of APP.[11]
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
-
Measure the fluorescence signal using a microplate reader. The signal is proportional to the enzymatic activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Aβ Quantification Assay (ELISA)
This assay quantifies the amount of Aβ40 and Aβ42 secreted from cells treated with a gamma-secretase inhibitor.
-
Cell Culture and Treatment:
-
Plate cells that secrete Aβ (e.g., H4 human glioma cells stably overexpressing human APP) in a multi-well plate.[1][3]
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing the gamma-secretase inhibitor at various concentrations.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
-
ELISA Procedure:
-
Collect the cell culture supernatant.
-
Use a commercially available ELISA kit specific for human Aβ40 or Aβ42.[12][13][14][15][16]
-
Coat a 96-well plate with a capture antibody specific for the N-terminus of Aβ.
-
Add the collected cell culture supernatant and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically recognizes the C-terminus of either Aβ40 or Aβ42.
-
Wash the plate and add a substrate for the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader and calculate the concentration of Aβ in each sample based on the standard curve.
-
Determine the EC50 value of the inhibitor.
-
Notch Signaling Reporter Assay
This assay measures the effect of a gamma-secretase inhibitor on the Notch signaling pathway.
-
Cell Line and Transfection:
-
Use a cell line (e.g., HEK293) that is co-transfected with:
-
A vector expressing a constitutively active form of Notch1 (NotchΔE).
-
A reporter vector containing a luciferase gene under the control of a promoter with binding sites for the Notch-responsive transcription factor RBP-Jk.[17][18][19]
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with the gamma-secretase inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC50 value for the inhibition of Notch signaling.
-
Conclusion
The pursuit of gamma-secretase inhibitors for Alzheimer's disease has underscored the complexities of targeting intricate biological pathways. This compound, once a frontrunner, ultimately failed in Phase 3 clinical trials due to a lack of efficacy and a concerning safety profile, including the worsening of cognitive function.[9][10][20] This outcome highlighted the critical importance of selectivity for APP over Notch.
Subsequent inhibitors like Avagacestat and Begacestat were designed with improved selectivity. Avagacestat demonstrated significantly higher selectivity for APP over Notch in preclinical studies.[5] However, it also failed to show clinical benefit and was associated with adverse effects.[21] Begacestat also showed promising selectivity in preclinical models but its development was also halted.
The data presented in this guide illustrates a clear trend: while preclinical potency in reducing Aβ could be achieved, translating this into a safe and effective clinical therapy proved to be an insurmountable challenge for this class of compounds. The off-target effects, primarily related to Notch inhibition, and in the case of this compound, a paradoxical worsening of the disease, led to the discontinuation of these programs. The lessons learned from the development of this compound and its counterparts continue to inform the design of next-generation therapies for Alzheimer's disease, emphasizing the need for highly specific and well-tolerated therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novamedline.com [novamedline.com]
- 13. content.abcam.com [content.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. takarabio.com [takarabio.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 19. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kawasakigakuen.repo.nii.ac.jp [kawasakigakuen.repo.nii.ac.jp]
A Tale of Two Failed Alzheimer's Candidates: A Comparative Analysis of Semagacestat and Tarenflurbil Efficacy
For researchers, scientists, and drug development professionals, the pursuit of an effective Alzheimer's disease therapeutic has been fraught with challenges. This guide provides a comparative analysis of two notable candidates that ultimately failed in Phase 3 clinical trials: Semagacestat, a γ-secretase inhibitor, and Tarenflurbil, a selective amyloid-β (Aβ)42-lowering agent. By examining their mechanisms of action, clinical trial outcomes, and experimental protocols, we can glean valuable insights to inform future drug development strategies.
At a Glance: this compound vs. Tarenflurbil
| Feature | This compound (LY-450139) | Tarenflurbil (R-flurbiprofen) |
| Drug Class | γ-Secretase Inhibitor | Selective Aβ42-Lowering Agent (γ-Secretase Modulator) |
| Developer | Eli Lilly and Elan | Myriad Genetics |
| Mechanism of Action | Blocks the γ-secretase enzyme, preventing the cleavage of Amyloid Precursor Protein (APP) into Aβ peptides.[1][2] | Modulates γ-secretase activity to selectively reduce the production of the more toxic Aβ42 peptide in favor of shorter, less aggregation-prone Aβ species.[3][4] |
| Phase 3 Trial Name | IDENTITY (Interrupting Alzheimer's Dementia by Evaluating Treatment of AmyloId PaThologY) | Not formally named in the same manner as IDENTITY. |
| Primary Endpoints | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[5] | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[3][5] |
| Phase 3 Outcome | Trial halted due to worsening of cognition and activities of daily living, and increased risk of skin cancer compared to placebo.[1] | Failed to show any significant difference from placebo in slowing cognitive decline or improving daily functioning.[3][6] |
Mechanism of Action: A Subtle Distinction with Profound Consequences
Both this compound and Tarenflurbil targeted the γ-secretase enzyme, a key player in the production of amyloid-β peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[2] However, their modes of interaction with this enzyme complex were fundamentally different.
This compound acted as a pan-γ-secretase inhibitor. It was designed to broadly block the activity of the enzyme, thereby preventing the cleavage of the amyloid precursor protein (APP) and reducing the overall production of all Aβ peptides.[1][2]
Tarenflurbil , on the other hand, was classified as a γ-secretase modulator. Instead of inhibiting the enzyme outright, it was intended to subtly alter its activity. The goal was to shift the cleavage of APP away from the production of the highly fibrillogenic and neurotoxic 42-amino-acid-long Aβ (Aβ42) and towards the production of shorter, less harmful Aβ species.[3][4]
This distinction is critical because γ-secretase has numerous other substrates in the body, including the Notch receptor, which is vital for normal cell signaling and development.[7] Broad inhibition of γ-secretase, as with this compound, can disrupt these other essential pathways, leading to significant side effects.
Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.
Clinical Efficacy: A Story of Failure and Worsening Outcomes
Despite their different approaches to targeting γ-secretase, both this compound and Tarenflurbil ultimately failed to demonstrate clinical efficacy in large-scale Phase 3 trials.
This compound: The IDENTITY Trial
The IDENTITY trial, a set of two Phase 3 studies, was designed to evaluate the efficacy and safety of this compound in over 2,600 patients with mild-to-moderate Alzheimer's disease. The trial was terminated prematurely in 2010 after a pre-planned interim analysis revealed that patients receiving this compound not only failed to show improvement but actually experienced a statistically significant worsening in both cognitive function (as measured by the ADAS-cog) and their ability to perform daily activities (as measured by the ADCS-ADL) compared to the placebo group.[1] Furthermore, the this compound group had a higher incidence of skin cancer and infections.[1][8]
Table 1: this compound Phase 3 IDENTITY Trial Cognitive and Functional Outcomes (Change from Baseline at 76 Weeks)
| Treatment Group | Mean Change in ADAS-cog Score (Higher score = worse) | Mean Change in ADCS-ADL Score (Lower score = worse) |
| Placebo | +6.4 | -9.0 |
| This compound (100 mg) | +7.5 | -10.5 |
| This compound (140 mg) | +7.8 | -12.6 |
| Data from Doody et al., 2013, N Engl J Med.[9] |
Tarenflurbil: Phase 3 Trial
The Phase 3 trial of Tarenflurbil enrolled over 1,600 patients with mild Alzheimer's disease and also failed to meet its primary endpoints.[3][6] After 18 months of treatment, there was no statistically significant difference between the Tarenflurbil group and the placebo group in the rate of cognitive decline or the loss of ability to perform daily activities.[3][6][10] Unlike this compound, Tarenflurbil did not appear to worsen outcomes compared to placebo, but it offered no benefit.[6]
Table 2: Tarenflurbil Phase 3 Trial Cognitive and Functional Outcomes (Change from Baseline at 18 Months)
| Treatment Group | Mean Change in ADAS-cog Score (Higher score = worse) | Mean Change in ADCS-ADL Score (Lower score = worse) |
| Placebo | +7.1 (approx.) | Not significantly different from Tarenflurbil |
| Tarenflurbil (800 mg twice daily) | +7.2 (approx.) | Not significantly different from placebo |
| Data from Green et al., 2009, JAMA.[10] |
Experimental Protocols
A critical component of evaluating clinical trial data is understanding the methodologies used to collect it. The primary endpoints for both the this compound and Tarenflurbil trials were the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)
The ADAS-cog is a standardized tool used to assess the severity of cognitive impairment in individuals with Alzheimer's disease. It consists of 11 tasks that evaluate various cognitive domains, including memory, language, and praxis.[6] The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.
Key Tasks in the ADAS-cog:
-
Word Recall: Tests immediate memory of a list of words.
-
Naming Objects and Fingers: Assesses language abilities.
-
Commands: Evaluates the ability to follow instructions.
-
Constructional Praxis: Measures visuospatial skills through copying geometric shapes.
-
Ideational Praxis: Assesses the ability to perform a sequence of actions.
-
Orientation: Questions about time and place.
-
Word Recognition: Tests delayed memory for a list of words.
While the specific administration and scoring manuals used in the IDENTITY and Tarenflurbil Phase 3 trials are not publicly available, the general protocol involves a trained administrator guiding the patient through each task in a standardized manner.[11]
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)
The ADCS-ADL is an inventory used to assess a patient's ability to perform activities of daily living. It is completed by a caregiver or informant who is familiar with the patient's daily functioning. The scale covers a range of activities, from basic self-care to more complex instrumental activities. The total score ranges from 0 to 78, with higher scores indicating better functional ability.
Examples of Activities Assessed by the ADCS-ADL:
-
Eating
-
Dressing
-
Bathing
-
Using the telephone
-
Managing finances
-
Shopping
-
Preparing meals
The protocol for the ADCS-ADL involves a structured interview with the informant to rate the patient's performance on each activity.[12][13]
Cerebrospinal Fluid (CSF) Aβ Measurement
In the this compound trials, cerebrospinal fluid (CSF) was collected from a subset of participants to measure changes in Aβ levels.[5] The standard protocol for such collections involves a lumbar puncture to obtain the CSF. The samples are then typically processed and stored under specific temperature conditions to ensure the stability of the Aβ peptides.[14] Measurement of Aβ40 and Aβ42 levels is commonly performed using immunoassays, such as ELISA or electrochemiluminescence immunoassays.[2] The Alzheimer's Association has published international guidelines for the standardized collection and handling of CSF for Aβ and tau measurements to minimize pre-analytical variability.[15][16]
Figure 2: Generalized Experimental Workflow for Phase 3 Alzheimer's Trials.
Conclusion: Lessons Learned from Failure
The failures of this compound and Tarenflurbil delivered significant setbacks to the Alzheimer's research community but also provided invaluable lessons. The detrimental effects of this compound highlighted the risks of non-selective γ-secretase inhibition and the importance of understanding the off-target effects of a drug. The lack of efficacy of Tarenflurbil, a more selective modulator, raised questions about the timing of intervention, the need for more potent drugs, and the overall validity of the amyloid hypothesis as the sole target for Alzheimer's treatment.
For drug development professionals, these case studies underscore the importance of:
-
Thorough preclinical characterization of a drug's mechanism of action and potential off-target effects.
-
Careful dose selection to maximize target engagement while minimizing side effects.
-
The use of sensitive and reliable biomarkers to track target engagement and disease progression.
-
Considering combination therapies that target multiple pathological pathways in Alzheimer's disease.
By dissecting the data and methodologies from these pivotal trials, the scientific community can continue to refine its approach to developing safe and effective treatments for this devastating disease.
References
- 1. New scoring methodology improves the sensitivity of the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cognitive subscale adas-cog: Topics by Science.gov [science.gov]
- 8. unsw.edu.au [unsw.edu.au]
- 9. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genomes2people.org [genomes2people.org]
- 11. fda.gov [fda.gov]
- 12. An inventory to assess activities of daily living for clinical trials in Alzheimer's disease. The Alzheimer's Disease Cooperative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Title: The Alzheimer's Association international guidelines for handling of cerebrospinal fluid for routine clinical measurements of amyloid β and tau | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Semagacestat and Avagacestat: Two Investigational Gamma-Secretase Inhibitors for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
The development of disease-modifying therapies for Alzheimer's disease (AD) has been a significant challenge. One of the primary therapeutic targets has been the enzyme γ-secretase, which is crucial in the production of amyloid-beta (Aβ) peptides that form the characteristic plaques in the brains of AD patients.[1] This guide provides a detailed comparative analysis of two notable γ-secretase inhibitors (GSIs), Semagacestat and Avagacestat, whose clinical development programs were ultimately discontinued. By examining their mechanisms, preclinical data, clinical trial outcomes, and safety profiles, we can derive valuable insights for future drug development endeavors in this field.
Mechanism of Action: A Tale of Selectivity
Both this compound and Avagacestat were developed to inhibit γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), which generates Aβ peptides of various lengths.[2][3] The accumulation of the longer, more aggregation-prone Aβ42 species is considered a key pathological event in AD.[4] By blocking γ-secretase, these inhibitors aimed to reduce the overall production of Aβ peptides.
However, γ-secretase has numerous other substrates, with the most critical being the Notch receptor, a protein essential for regulating cell-fate decisions.[1] Inhibition of Notch signaling is associated with significant toxicity, including gastrointestinal and dermatological side effects.[1][3]
-
This compound (LY-450139) was a non-selective GSI that inhibited the cleavage of both APP and Notch with similar potency.[5]
-
Avagacestat (BMS-708163) was designed as a "Notch-sparing" GSI, with the goal of selectively inhibiting APP processing over Notch cleavage.[6][7] Preclinical studies demonstrated that Avagacestat had a significantly higher selectivity for inhibiting Aβ production compared to Notch signaling, with one study reporting a 193-fold selectivity against Notch.[6][7]
The differing selectivity profiles were a key distinction between the two compounds and were hypothesized to result in a better safety profile for Avagacestat.
Preclinical Data: Potency and Selectivity
In vitro studies established the inhibitory concentrations for both drugs against Aβ and Notch signaling. These values highlight the fundamental difference in their design philosophy.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Aβ42 | 10.9 | H4 human glioma | [5] |
| Aβ40 | 12.1 | H4 human glioma | [5] | |
| Aβ38 | 12.0 | H4 human glioma | [5] | |
| Notch | 14.1 | H4 human glioma | [5] | |
| Avagacestat | Aβ42 | 0.27 | - | [6][8] |
| Aβ40 | 0.30 | - | [6][8] | |
| Notch (NICD) | 58 | - | [9] |
Table 1: Comparative In Vitro Inhibitory Potency (IC50) of this compound and Avagacestat.
The data clearly illustrates Avagacestat's higher potency for Aβ inhibition and its significantly weaker effect on Notch, achieving the "Notch-sparing" profile. In preclinical animal models, both compounds were shown to reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.[1][6]
Clinical Development and Efficacy
Despite promising preclinical data, the clinical trials for both this compound and Avagacestat were ultimately unsuccessful, leading to the termination of their development for Alzheimer's disease.
This compound Clinical Trials
Experimental Protocol (IDENTITY Trial - Phase III): The IDENTITY (Interrupting Alzheimer's Dementia by Evaluating Treatment of Amyloid Pathology) study was a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III trial.[10]
-
Participants: Over 1,500 patients with mild-to-moderate probable Alzheimer's disease were enrolled.[2][10]
-
Intervention: Patients were randomized to receive a daily oral dose of 100 mg of this compound, 140 mg of this compound, or a placebo.[11]
-
Primary Endpoints: The co-primary outcomes were the change from baseline on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale over 76 weeks.[11][12]
-
Status: The trial was halted in August 2010 based on a pre-planned interim analysis that showed a lack of efficacy and a worsening of clinical measures.[2][12]
Efficacy Outcomes: The results were not only disappointing but also detrimental. Patients treated with this compound showed a statistically significant worsening in both cognitive and functional measures compared to the placebo group.[2][11][13]
| Outcome Measure (Change from Baseline at 76 weeks) | Placebo | This compound (100 mg) | This compound (140 mg) | P-value vs. Placebo |
| ADAS-cog Score (Higher score = worse) | +6.4 | +7.5 | +7.8 | 0.15 (100mg), 0.07 (140mg) |
| ADCS-ADL Score (Lower score = worse) | -9.0 | -10.5 | -12.6 | 0.14 (100mg), <0.001 (140mg) |
Table 2: Key Efficacy Outcomes from the this compound Phase III IDENTITY Trial.[11]
Avagacestat Clinical Trials
Experimental Protocol (Phase II Study): Avagacestat was evaluated in a randomized, double-blind, placebo-controlled, 24-week Phase II study to assess its safety, tolerability, and pharmacodynamic effects.[14]
-
Participants: 209 outpatients with mild-to-moderate Alzheimer's disease.[14]
-
Intervention: Patients were randomized to receive daily oral doses of 25 mg, 50 mg, 100 mg, or 125 mg of Avagacestat, or a placebo.[14]
-
Primary Endpoints: The primary outcome measures were safety and tolerability. Efficacy, including changes in the ADAS-cog score, was an exploratory measure.[14]
-
Status: Bristol-Myers Squibb halted the development of Avagacestat in late 2012, concluding that the Phase II results did not support advancement to Phase III.[15]
Efficacy Outcomes: Similar to this compound, the higher doses of Avagacestat were associated with trends toward cognitive worsening.[14] While the lower doses (25 mg and 50 mg) were better tolerated, they did not show evidence of clinical benefit.[14][16] A separate trial in patients with prodromal AD also failed to demonstrate efficacy.[17]
References
- 1. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Interacting with γSecretase for Treating Alzheimer's Disease: From Inhibition to Modulation | Bentham Science [benthamscience.com]
- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiercepharma.com [fiercepharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmlive.com [pmlive.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Semagacestat on γ-Secretase: A Comparative Guide
Semagacestat (LY450139) is a small molecule inhibitor of γ-secretase, an enzyme centrally involved in the production of amyloid-beta (Aβ) peptides. These peptides are the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease. The development of this compound was based on the amyloid hypothesis, which posits that reducing Aβ production could slow the progression of the disease.[1][2] However, the clinical development of this compound was halted in Phase 3 trials due to a lack of efficacy and adverse side effects, primarily attributed to its inhibition of Notch signaling.[1][3] This guide provides a comparative analysis of this compound's inhibitory effects, supported by experimental data and detailed protocols for validation assays.
Comparative Efficacy of γ-Secretase Inhibitors
The potency of γ-secretase inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) for the production of different Aβ isoforms (Aβ40 and Aβ42) and for the cleavage of the Notch receptor. A lower IC50 value indicates a more potent inhibitor. The ratio of Notch IC50 to Aβ IC50 is a critical measure of a compound's selectivity; a higher ratio is desirable, indicating a preference for inhibiting Aβ production over the physiologically important Notch signaling pathway.
| Compound | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Notch Sparing (Notch IC50 / Aβ42 IC50) | Cell Line |
| This compound (LY450139) | 12.1[4][5] | 10.9[4][5] | 14.1[4][5] | 1.3 | H4 human glioma |
| This compound (LY450139) | - | - | 46 | ~3 | HEK293[1] |
| Avagacestat (BMS-708163) | - | - | - | Known to be Notch-sparing[2][6] | - |
| MK-0752 | - | - | - | Does not distinguish between APP and Notch[2] | - |
| PF-3084014 | - | - | - | Known to be Notch-sparing[2] | - |
Signaling Pathways and Inhibition
The following diagram illustrates the canonical amyloid precursor protein (APP) processing pathway and the role of γ-secretase, as well as the parallel Notch signaling pathway that is also dependent on γ-secretase activity.
Caption: Mechanism of γ-secretase inhibition by this compound in APP and Notch pathways.
Experimental Validation Protocols
Validating the inhibitory effect of compounds like this compound on γ-secretase activity requires a combination of in vitro and cell-based assays.
In Vitro γ-Secretase Activity Assay (Cell-Free)
This assay directly measures the enzymatic activity of γ-secretase on a specific substrate in a cell-free environment, providing a direct measure of enzyme inhibition.
Objective: To determine the direct inhibitory effect of this compound on γ-secretase enzymatic activity.
Materials:
-
Cell line expressing γ-secretase (e.g., HEK293T).
-
Cell Extraction Buffer.
-
Fluorogenic γ-secretase substrate (e.g., a peptide based on the APP cleavage site flanked by a fluorophore like EDANS and a quencher like DABCYL).
-
Test compound (this compound) at various concentrations.
-
Known γ-secretase inhibitor as a positive control (e.g., L-685,458).
-
DMSO (vehicle control).
-
96-well black microplate.
-
Fluorescence microplate reader.
Protocol:
-
Prepare γ-Secretase Extract:
-
Culture and harvest cells known to express γ-secretase.
-
Lyse the cells using a suitable extraction buffer to prepare a membrane fraction, as γ-secretase is a membrane-bound complex.[7]
-
Determine the total protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well black microplate, add the cell membrane extract (e.g., 10 µg of membrane proteins) to each well.[8]
-
Add serial dilutions of this compound or control compounds to the wells. Include a vehicle-only control (DMSO).
-
Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.[8]
-
Incubate the plate at 37°C for 1-2 hours in the dark.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., excitation at ~340 nm and emission at ~500 nm for EDANS).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no substrate.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Aβ Production Assay
This assay measures the ability of an inhibitor to block the production of Aβ peptides in a cellular context, which more closely mimics the physiological environment.
Objective: To quantify the inhibition of Aβ40 and Aβ42 secretion from cells treated with this compound.
Materials:
-
A human cell line that produces Aβ, preferably one overexpressing human APP (e.g., H4 human glioma cells, CHO-APP, or BE(2)-M17 human neuroblastoma cells).[4][9]
-
Cell culture medium and supplements.
-
Test compound (this compound) at various concentrations.
-
Vehicle control (DMSO).
-
ELISA kits specific for human Aβ40 and Aβ42.[9]
-
Microplate reader for ELISA.
Protocol:
-
Cell Plating:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
-
Compound Treatment:
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Clarify the medium by centrifugation to remove any detached cells or debris.[9]
-
-
Aβ Quantification (ELISA):
-
Perform sandwich ELISAs for Aβ40 and Aβ42 on the collected conditioned media according to the manufacturer's instructions.[11]
-
Briefly, this involves adding the samples to wells pre-coated with a capture antibody, followed by incubation, washing, addition of a detection antibody, and finally a substrate to generate a colorimetric signal.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve using known concentrations of synthetic Aβ peptides.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.
-
Determine the percent inhibition of Aβ production for each this compound concentration and calculate the IC50 values for both Aβ40 and Aβ42.
-
Experimental Workflow for Inhibitor Validation
The general workflow for identifying and validating a γ-secretase inhibitor involves a multi-step process from initial screening to detailed characterization.
Caption: A generalized workflow for the validation of γ-secretase inhibitors.
Conclusion
This compound is a potent inhibitor of γ-secretase, effectively reducing the production of both Aβ40 and Aβ42 in vitro and in cell-based models.[4] However, its clinical utility has been hampered by a narrow therapeutic window, largely due to its concurrent inhibition of Notch signaling.[1] The Aβ/Notch selectivity ratio for this compound is low, leading to mechanism-based toxicities that contributed to the failure of its Phase 3 clinical trials.[1][2] This guide highlights the importance of comprehensive validation, including rigorous assessment of on-target efficacy and off-target effects. Future development of γ-secretase inhibitors for Alzheimer's disease will require compounds with significantly improved selectivity for APP processing over Notch cleavage to ensure both safety and therapeutic benefit.
References
- 1. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Amyloid-β Production Via Cleavage of Amyloid-β Protein Precursor is Modulated by Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Semagacestat and γ-Secretase Modulators in Alzheimer's Disease Research
A detailed guide for researchers, scientists, and drug development professionals on the mechanistic differences, performance, and experimental evaluation of Semagacestat and γ-Secretase Modulators (GSMs) in the context of Alzheimer's disease.
The amyloid hypothesis has been a central tenet of Alzheimer's disease (AD) research for decades, positing that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of neurodegeneration.[1] This has led to the development of therapeutic strategies aimed at reducing Aβ production, primarily by targeting the enzyme γ-secretase, which is responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ.[2] Among the most studied interventions are the γ-secretase inhibitor (GSI) this compound and a class of compounds known as γ-secretase modulators (GSMs). This guide provides a comprehensive comparison of these two approaches, supported by experimental data and methodological insights.
Executive Summary
This compound, a potent γ-secretase inhibitor, was developed to broadly block the enzymatic activity of γ-secretase, thereby reducing the production of all Aβ isoforms.[3][4] In contrast, GSMs are designed to allosterically modulate the enzyme's activity, selectively reducing the production of the more aggregation-prone Aβ42 peptide while increasing the formation of shorter, less toxic Aβ species like Aβ37 and Aβ38.[5][6] This fundamental mechanistic difference has profound implications for their efficacy and safety profiles. While this compound ultimately failed in Phase 3 clinical trials due to a lack of efficacy and significant adverse effects,[7][8] GSMs continue to be an active area of research, with next-generation compounds demonstrating promising preclinical profiles.
Mechanism of Action: Inhibition vs. Modulation
The distinct mechanisms of this compound and GSMs are central to understanding their differing biological effects.
This compound acts as a pan-inhibitor of γ-secretase.[9] By blocking the active site of the enzyme, it prevents the cleavage of not only APP but also a host of other transmembrane proteins, most notably the Notch receptor.[10][11] Inhibition of Notch signaling is believed to be responsible for many of the adverse effects observed in clinical trials, including gastrointestinal issues and an increased risk of skin cancer.[12][13]
Gamma-Secretase Modulators (GSMs) , on the other hand, do not block the catalytic activity of γ-secretase. Instead, they are thought to bind to an allosteric site on the enzyme complex, inducing a conformational change that shifts the cleavage preference of γ-secretase on APP.[14] This results in a decrease in the production of the highly amyloidogenic Aβ42 and a concurrent increase in the production of shorter, more soluble Aβ peptides.[6] Crucially, this modulation largely spares the processing of other γ-secretase substrates like Notch, offering a potentially safer therapeutic window.[13]
dot
Performance Data: A Quantitative Comparison
The following tables summarize key in vitro and in vivo performance data for this compound and representative GSMs.
In Vitro Potency and Selectivity
| Compound | Target | IC50 / EC50 (nM) | Cell Line | Reference |
| This compound | Aβ42 | 10.9 | H4 human glioma | [4] |
| Aβ40 | 12.1 | H4 human glioma | [4] | |
| Aβ38 | 12.0 | H4 human glioma | [4] | |
| Notch | 14.1 | H4 human glioma | [4] | |
| Tarenflurbil (First-Gen GSM) | Aβ42 | ~200,000-300,000 | Various | [13] |
| Compound 17a (Second-Gen GSM) | Aβ42 | 39 | - | [12] |
| Compound 7a (Second-Gen GSM) | Aβ42 | 5 | - | [12] |
| AZ4800 (Second-Gen GSM) | Aβ42 | 26 | HEK/APPswe | [13] |
| Aβ40 | 60 | HEK/APPswe | [13] | |
| Compound 2 (Pyridazine GSM) | Aβ42 | 4.1 | SHSY5Y-APP | [2][15] |
| Aβ40 | 80 | SHSY5Y-APP | [2][15] | |
| Aβ38 | 84 (EC50) | SHSY5Y-APP | [2][15] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Clinical Trial Outcomes: this compound
The Phase 3 IDENTITY trials for this compound were terminated prematurely due to unfavorable outcomes.
| Endpoint | Placebo | This compound (100mg) | This compound (140mg) | p-value (vs. Placebo) | Reference |
| ADAS-cog Change from Baseline (Week 76) | +6.4 | +7.5 | +7.8 | 0.15 (100mg), 0.07 (140mg) | [16] |
| ADCS-ADL Change from Baseline (Week 76) | -9.0 | -10.5 | -12.6 | 0.14 (100mg), <0.001 (140mg) | [16] |
| Serious Adverse Events | Lower | Higher | Higher | <0.001 | [16] |
| Skin Cancers and Infections | Lower | Higher | Higher | <0.001 | [16] |
ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (higher scores indicate greater impairment). ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living (lower scores indicate greater impairment).
Experimental Protocols
Detailed, step-by-step protocols for the assays cited are often proprietary. However, the general methodologies are outlined below.
In Vitro Gamma-Secretase Activity Assays
dot
These assays typically involve the use of cell lines that overexpress human APP, such as H4 human glioma cells or HEK293 cells.[4][13]
-
Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with varying concentrations of the test compound (this compound or a GSM) for a specified period, often 24 hours.
-
Sample Collection: After incubation, the conditioned media is collected to measure secreted Aβ peptides. The cells are then lysed to analyze intracellular proteins, such as the C-terminal fragments (CTFs) of APP and the Notch intracellular domain (NICD).
-
Quantification: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the levels of different Aβ isoforms (e.g., Aβ40, Aβ42, Aβ38) in the conditioned media.[17] Western blotting can be used to detect changes in APP-CTFs and NICD levels in the cell lysates.
-
Data Analysis: The data is used to generate dose-response curves and calculate IC50 or EC50 values, which represent the concentration of the compound required to achieve 50% of its maximal effect.
Cell-Based Aβ Production Assays
These assays are designed to measure the production of Aβ in a cellular context.
-
Cell Line Selection: Stably transfected cell lines expressing APP, such as MDCK cells expressing GFP-tagged human APP, are often used.[18]
-
Compound Incubation: The cells are incubated with the test compounds for an extended period, typically 48-72 hours.
-
Detection: The effects on APP processing and Aβ production can be monitored using various techniques, including fluorescence microscopy to visualize APP trafficking and ELISA to quantify secreted Aβ levels.[18]
Animal Model Studies
Transgenic animal models of Alzheimer's disease are crucial for evaluating the in vivo efficacy and safety of drug candidates.
dot
-
Model Selection: Commonly used models include transgenic mice that overexpress mutant forms of human APP, such as the Tg2576 or PDAPP mice, which develop age-dependent Aβ plaques and cognitive deficits.[9][10]
-
Drug Administration: The compounds are typically administered orally over a defined period.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests like the Y-maze or Morris water maze.
-
Biochemical and Histological Analysis: After the treatment period, brain and plasma samples are collected to measure Aβ levels using ELISA. Brain tissue is also analyzed for Aβ plaque deposition through immunohistochemistry.
Conclusion
The comparative analysis of this compound and GSMs offers valuable lessons for the development of Alzheimer's disease therapeutics. The failure of this compound highlighted the significant risks associated with non-selective inhibition of γ-secretase, primarily due to on-target toxicity related to Notch inhibition.[7][19] In contrast, the selective modulation of γ-secretase by GSMs presents a more nuanced and potentially safer approach to lowering pathogenic Aβ42 levels.[6] While first-generation GSMs were hampered by low potency, second-generation and more recent GSMs have shown significant improvements in their in vitro and in vivo profiles.[2][12] The continued development and clinical testing of advanced GSMs will be critical in determining whether this refined strategy can finally deliver a disease-modifying therapy for Alzheimer's disease.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Use of γ-Secretase Modulators in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
- 10. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amyloid-β Production Via Cleavage of Amyloid-β Protein Precursor is Modulated by Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
- 19. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Semagacestat and Begacestat: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two notable gamma-secretase inhibitors, Semagacestat and Begacestat. This document summarizes their performance, presents supporting experimental data, and details relevant methodologies to inform future research and development in Alzheimer's disease therapeutics.
This compound (LY-450139) and Begacestat (GSI-953) are both potent, orally bioavailable small-molecule inhibitors of gamma-secretase, an enzyme crucial in the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a central hallmark of Alzheimer's disease.[2] While both compounds were developed to reduce Aβ levels, their clinical development trajectories have diverged significantly, primarily due to differences in their selectivity and safety profiles.
Mechanism of Action: Targeting Gamma-Secretase
Both this compound and Begacestat function by inhibiting the proteolytic activity of the gamma-secretase complex. This enzyme is responsible for the final cleavage of the amyloid precursor protein (APP), which releases Aβ peptides of varying lengths, including the aggregation-prone Aβ42.[2] However, gamma-secretase also cleaves other substrates, most notably the Notch receptor, which plays a critical role in cell-cell communication and tissue homeostasis. Inhibition of Notch signaling is associated with a range of adverse effects.[3]
Comparative Efficacy and Selectivity
A key differentiator between this compound and Begacestat is their selectivity for inhibiting APP cleavage over Notch cleavage. Begacestat was developed as a "Notch-sparing" inhibitor, exhibiting greater selectivity for APP.[4]
| Parameter | This compound | Begacestat | Reference |
| Aβ40 IC50 | 12.1 nM | 14.8 nM (EC50) | [4][5] |
| Aβ42 IC50 | 10.9 nM | 12.4 nM (EC50) | [4][5] |
| Notch IC50 | 14.1 nM | ~237 nM (calculated) | [3][5] |
| Selectivity (Notch IC50 / Aβ42 IC50) | ~1.3 | ~16 | [1][5] |
Note: IC50/EC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Preclinical and Clinical Findings
This compound
Preclinical studies in animal models showed that this compound could reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.[3] However, in Phase 3 clinical trials (IDENTITY and IDENTITY-2), this compound not only failed to slow cognitive decline but was associated with a worsening of cognitive and functional outcomes compared to placebo.[6] The trials were terminated early due to these findings and an increased risk of skin cancer and infections.[6]
Begacestat
Preclinical studies with Begacestat in the Tg2576 mouse model of Alzheimer's disease demonstrated a significant reduction in brain, plasma, and CSF Aβ levels.[4] Furthermore, Begacestat was shown to reverse contextual memory deficits in these mice.[4] Begacestat progressed to Phase 1 clinical trials, which showed it was generally well-tolerated and produced dose-dependent changes in plasma Aβ levels in healthy volunteers.[4] However, further clinical development of Begacestat for Alzheimer's disease has not been actively pursued in recent years.
Pharmacokinetics
| Parameter | This compound | Begacestat | Reference |
| Administration | Oral | Oral | [4][7] |
| Half-life (human) | ~2.5 hours | Not explicitly stated, but showed good stability in human microsomes (>90 min) | [4][7] |
| Time to Max. Concentration (Tmax) | ~1.0 hour | Not explicitly stated | [7] |
| Food Effect | No significant effect on exposure | Not explicitly stated | [7] |
Safety and Tolerability
The safety profile of this compound was a major factor in its clinical trial failure. The observed adverse effects were largely attributed to its inhibition of Notch signaling.
| Adverse Events | This compound | Begacestat | Reference |
| Gastrointestinal | Increased incidence of nausea, vomiting, and diarrhea | Generally well-tolerated in Phase 1 | [4][8] |
| Skin | Increased incidence of skin rashes, hair color changes, and skin cancer | Not reported as a significant issue in Phase 1 | [4] |
| Infections | Increased incidence | Not reported as a significant issue in Phase 1 | [9] |
| Cognitive Worsening | Observed in Phase 3 trials | Not observed in Phase 1 |
Experimental Protocols
Gamma-Secretase Activity Assay (Fluorogenic Substrate-Based)
This assay measures the in vitro activity of gamma-secretase and the inhibitory potential of compounds like this compound and Begacestat.
Protocol:
-
Prepare cell lysates: Homogenize cells or tissues expressing gamma-secretase in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.
-
Assay setup: In a 96-well black microplate, add the cell lysate to each well.
-
Compound addition: Add varying concentrations of the test inhibitor (this compound or Begacestat) to the wells. Include a vehicle control (e.g., DMSO).
-
Substrate addition: Add a fluorogenic gamma-secretase substrate (e.g., a peptide with a fluorophore and a quencher).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) in the dark.[1]
-
Fluorescence reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/440 nm).[10]
-
Data analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Notch Signaling Assay (Luciferase Reporter-Based)
This cell-based assay is used to assess the off-target effects of gamma-secretase inhibitors on Notch signaling.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with plasmids encoding the Notch receptor, a luciferase reporter driven by a CSL-responsive promoter, and a control Renilla luciferase plasmid for normalization.[11][12]
-
Cell Seeding: Seed the transfected cells into a 96-well white microplate.
-
Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of the gamma-secretase inhibitor.
-
Incubation: Incubate the cells for 24-48 hours to allow for Notch activation and luciferase expression.[11]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for Notch inhibition.
Conclusion
The comparison of this compound and Begacestat offers valuable lessons for the development of gamma-secretase inhibitors for Alzheimer's disease. While both compounds potently inhibit Aβ production, the clinical failure of this compound underscores the critical importance of selectivity against Notch. Begacestat's improved selectivity profile represented a step forward, although its clinical development for Alzheimer's has not progressed. Future research in this area should continue to focus on developing highly selective gamma-secretase modulators or inhibitors that can effectively lower Aβ levels without causing mechanism-based toxicity. The experimental protocols detailed in this guide provide a framework for the continued evaluation of novel compounds in this class.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Pseudo-Inhibitor of γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound pharmacokinetics are not significantly affected by formulation, food, or time of dosing in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. assaygenie.com [assaygenie.com]
Independent Validation of Semagacestat's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Semagacestat's mechanism of action with alternative gamma-secretase inhibitors and modulators. The information presented is supported by experimental data to aid in the critical evaluation of these compounds for Alzheimer's disease research.
This compound (LY-450139) is a small molecule inhibitor of gamma-secretase, an enzyme complex pivotal in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a central tenet of the amyloid cascade hypothesis for Alzheimer's disease. This compound was developed to reduce Aβ production by blocking the cleavage of the amyloid precursor protein (APP). However, its clinical development was halted in Phase 3 trials due to a lack of efficacy and a worsening of cognitive function in patients. This outcome has spurred further investigation into the nuanced mechanisms of gamma-secretase inhibition and the development of alternative therapeutic strategies.
This guide provides a comparative analysis of this compound with other gamma-secretase inhibitors, such as Avagacestat and Begacestat, and with gamma-secretase modulators (GSMs), a class of compounds with a distinct mechanism of action.
Comparative Analysis of Gamma-Secretase Targeting Compounds
The following table summarizes the key characteristics of this compound and its alternatives, providing a quantitative comparison of their potency and selectivity.
| Compound | Type | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity (Notch/Aβ42) | Clinical Trial Outcome |
| This compound | GSI | 12.1[1] | 10.9[1] | 14.1[1] | ~1.3[1] | Phase 3 - Halted (lack of efficacy, cognitive worsening)[2] |
| Avagacestat | GSI | 0.3[1] | 0.27[1] | ~52[1] | ~193[1] | Phase 2 - Halted (adverse events, cognitive worsening at high doses)[3] |
| Begacestat | GSI | - | ~15 (Aβ total) | ~240 | ~16[4] | Phase 1 - Halted (undisclosed reasons)[3] |
| BIIB042 (second-gen GSM) | GSM | No inhibition | 64 | Not Applicable | N/A | Preclinical |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by gamma-secretase inhibitors and modulators.
Experimental Workflows
The following diagram outlines a typical experimental workflow for the evaluation of gamma-secretase inhibitors and modulators.
Detailed Experimental Protocols
Cell-Free Gamma-Secretase Activity Assay (Fluorogenic Substrate)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated gamma-secretase.
-
Preparation of Gamma-Secretase Membranes:
-
Culture HEK293T cells and transfect with a plasmid encoding the N-terminal fragment of human Presenilin-1 (PS1) to enhance gamma-secretase expression.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation as previously described.[5]
-
Resuspend the membrane pellet in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of cell lysate (approximately 25-200 µg of total protein) to each well.[6]
-
Add 50 µL of 2X Reaction Buffer.[6]
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding 5 µL of a fluorogenic gamma-secretase substrate (e.g., NMA-GGVVIATVK(DNP)-DRDRDR-NH2) to each well.[6] The substrate is typically dissolved in DMSO.
-
Incubate the plate in the dark at 37°C for 1-2 hours.[6]
-
Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~440 nm.
-
Calculate the percent inhibition of gamma-secretase activity relative to a vehicle control and determine the IC50 value.
-
Cell-Based Notch Signaling Assay (Luciferase Reporter)
This assay assesses the off-target effect of a compound on Notch signaling, a critical pathway for cell fate decisions.
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 30,000-35,000 cells per well and incubate overnight.[7][8]
-
Co-transfect the cells with a CSL (CBF1/RBP-Jκ) luciferase reporter vector and a constitutively active form of Notch1 (Notch1ΔE).[8] A Renilla luciferase vector can be co-transfected as an internal control for transfection efficiency.
-
-
Compound Treatment and Luciferase Assay:
-
Approximately 24 hours post-transfection, treat the cells with the test compound (e.g., DAPT as a positive control) at various concentrations for 24 hours.[7][9]
-
Perform a dual-luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and measure firefly and Renilla luciferase activity sequentially in a luminometer.[8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of Notch signaling relative to a vehicle control and determine the IC50 value.
-
ELISA for Aβ40 and Aβ42 in Mouse Brain Homogenates
This assay quantifies the levels of specific Aβ peptides in brain tissue, a key indicator of a compound's in vivo efficacy.
-
Brain Tissue Homogenization:
-
Homogenize mouse brain tissue (10% w/v) in a cold tissue homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA, 1 mM EGTA) containing protease and phosphatase inhibitors.
-
For soluble Aβ, centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C and collect the supernatant.
-
For total Aβ, extract the pellet with 70% formic acid, sonicate, and then neutralize the extract with 1 M Tris base.
-
-
ELISA Procedure:
-
Use a commercially available sandwich ELISA kit specific for mouse Aβ40 or Aβ42.[10][11]
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add standards and brain homogenate samples to the wells and incubate overnight at 4°C.[12]
-
Wash the plate and add a biotinylated detection antibody that recognizes the N-terminus of Aβ.
-
After another incubation and wash, add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.[12]
-
Calculate the concentration of Aβ in the samples based on the standard curve.
-
Western Blot for APP C-Terminal Fragments (CTFs)
This technique is used to detect the accumulation of APP CTFs (β-CTF or C99), which is an indicator of gamma-secretase inhibition.
-
Sample Preparation and SDS-PAGE:
-
Prepare cell lysates or brain homogenates in a lysis buffer containing protease inhibitors.
-
Determine protein concentration and mix the samples with 4X sample buffer.
-
Separate the proteins by SDS-PAGE using a polyacrylamide gel (e.g., 12% Bis-Tris gel).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody that recognizes the C-terminus of APP (e.g., rabbit polyclonal anti-APP C-terminal) overnight at 4°C.[15][16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[14]
-
Conclusion
The independent validation of this compound's mechanism of action confirms its role as a potent inhibitor of gamma-secretase, affecting both APP and Notch processing with low selectivity. The unfavorable clinical trial outcomes for this compound and other non-selective GSIs have highlighted the critical need for Notch-sparing approaches. Second-generation GSIs with improved selectivity, such as Avagacestat, and GSMs that allosterically modulate gamma-secretase to favor the production of shorter, non-amyloidogenic Aβ peptides, represent promising alternative strategies in the pursuit of a safe and effective treatment for Alzheimer's disease. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools to further investigate and validate these and other novel therapeutic candidates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Amyloid beta 40 ELISA Kit (KMB3481) - Invitrogen [thermofisher.com]
- 12. takarabio.com [takarabio.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. APP Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Semagacestat Clinical Trial Data for Alzheimer's Disease
An objective guide for researchers and drug development professionals on the performance of Semagacestat, a gamma-secretase inhibitor, in Phase III clinical trials. This guide provides a detailed examination of its efficacy and safety profile compared to placebo, supported by experimental data from the pivotal IDENTITY trials.
Developed as a potential disease-modifying therapy for Alzheimer's disease, this compound was designed to inhibit gamma-secretase, an enzyme crucial in the production of amyloid-beta (Aβ) peptides that form amyloid plaques in the brain.[1][2][3] However, the development of this compound was halted during Phase III trials due to a lack of efficacy and an unfavorable safety profile.[4][5][6] This guide synthesizes the key findings from these trials to provide valuable insights for the scientific community.
Quantitative Data Summary: Efficacy and Safety Outcomes
The following tables summarize the key quantitative outcomes from the Phase III IDENTITY (Interrupting Alzheimer's Dementia by EvaluatiNg Treatment of AmyloId PaThologY) trials, comparing this compound at two different dosages (100 mg and 140 mg daily) with a placebo group.[1][4][6]
Table 1: Efficacy Outcomes at Week 76
| Outcome Measure | Placebo (n=189) | This compound 100 mg (n=153) | This compound 140 mg (n=121) | p-value (vs. Placebo) |
| ADAS-cog (Change from Baseline) ¹ | 6.4 | 7.5 | 7.8 | 0.15 (100mg), 0.07 (140mg) |
| ADCS-ADL (Change from Baseline) ² | -9.0 | -10.5 | -12.6 | 0.14 (100mg), <0.001 (140mg) |
¹ Alzheimer's Disease Assessment Scale-cognitive subscale. Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.[2] ² Alzheimer's Disease Cooperative Study-Activities of Daily Living. Scores range from 0 to 78, with higher scores indicating better functioning.[2]
Table 2: Key Safety and Tolerability Findings
| Adverse Event/Finding | Placebo | This compound (100 mg & 140 mg combined) |
| Discontinuation due to Adverse Events | Lower Incidence | Higher Incidence (p<0.001) |
| Serious Adverse Events | Lower Incidence | Higher Incidence (p<0.001) |
| Skin Cancers and Infections | Lower Incidence | Higher Incidence (p<0.001) |
| Weight Loss | Lower Incidence | Higher Incidence (p<0.001) |
| Cognitive and Functional Worsening | Baseline decline | Statistically significant worsening |
Experimental Protocols
The data presented is primarily from the IDENTITY trials, which were international, multicenter, randomized, double-blind, placebo-controlled Phase III studies.[1]
-
Participants: The trials enrolled over 2,600 patients aged 55 and older with a diagnosis of probable mild-to-moderate Alzheimer's disease.[4][6]
-
Randomization and Blinding: Patients were randomly assigned to receive a daily oral dose of 100 mg of this compound, 140 mg of this compound, or a placebo.[2][3] Both patients and investigators were blinded to the treatment allocation.
-
Primary Endpoints: The co-primary endpoints were the change from baseline at week 76 in two standardized measures:
-
Trial Termination: The trials were terminated prematurely based on the recommendation of the data and safety monitoring board.[2][3] An interim analysis revealed that this compound not only failed to slow disease progression but was also associated with a statistically significant worsening of cognitive and functional abilities compared to placebo.[6] Additionally, there was an increased risk of skin cancer and infections in the treatment groups.[2][6]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the design of the clinical trials, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: Mechanism of this compound Action.
Caption: IDENTITY Clinical Trial Workflow.
References
- 1. This compound – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. A phase 3 trial of this compound for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Safety profile of this compound, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercepharma.com [fiercepharma.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Benchmarking Semagacestat Against Next-Generation γ-Secretase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective Alzheimer's disease therapeutics has seen the rise and fall of numerous drug candidates targeting the amyloid cascade. Among these, γ-secretase inhibitors (GSIs) have been a focal point of intense research. Semagacestat, a first-generation GSI, ultimately failed in Phase 3 clinical trials due to a lack of efficacy and significant adverse effects. This has paved the way for the development of next-generation GSIs with improved selectivity and safety profiles. This guide provides an objective comparison of this compound with two such next-generation inhibitors, Avagacestat and Crenigacestat, supported by experimental data to inform future research and development in this critical area.
Executive Summary
This compound, a potent but non-selective GSI, demonstrated significant inhibition of both amyloid precursor protein (APP) and Notch processing. This lack of selectivity is widely believed to have contributed to the severe adverse events observed in clinical trials, including an increased incidence of skin cancers and infections, and a worsening of cognitive function.[1][2] In contrast, next-generation inhibitors like Avagacestat were designed to be "Notch-sparing," exhibiting a higher selectivity for APP processing over Notch cleavage. Crenigacestat, while also a potent γ-secretase inhibitor, has been primarily investigated for its anti-cancer properties through robust Notch inhibition. This guide will delve into the comparative preclinical and clinical data, mechanisms of action, and the experimental protocols used to evaluate these compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound, Avagacestat, and Crenigacestat, highlighting key differences in their potency and selectivity.
| Inhibitor | Target | IC50 (in vitro) | Selectivity (APP vs. Notch) | Key Clinical Findings |
| This compound | Aβ40, Aβ42, Notch | ~12 nM (Aβ40/42), ~14 nM (Notch) | Non-selective (~1:1) | Phase 3 trials terminated due to lack of efficacy and worsening of cognition; significant Notch-related side effects.[1][2] |
| Avagacestat | Aβ40, Aβ42 | ~0.3 nM (Aβ40/42) | Highly selective (~193-fold for APP) | Phase 2 trials terminated; while demonstrating Aβ reduction, also associated with adverse events and cognitive worsening at higher doses.[3][4] |
| Crenigacestat | Notch, Aβ | ~1 nM (Notch in tumor cells) | Primarily Notch-selective | Investigated in oncology trials for its potent Notch inhibition. Limited publicly available data on Aβ IC50.[5] |
Mechanism of Action and Binding Sites
All three inhibitors target the γ-secretase complex, an intramembrane protease responsible for the final cleavage of APP to produce amyloid-beta (Aβ) peptides. The catalytic core of this complex is the presenilin (PSEN1 or PSEN2) protein. While all three compounds bind to presenilin, their precise binding sites and the conformational changes they induce likely differ, leading to their varied selectivity profiles.[6][7] this compound is considered a classical, non-competitive GSI with an allosteric binding site.[8] The bulkier structure of Avagacestat is thought to induce different conformational changes in PSEN1 compared to this compound, contributing to its greater selectivity for APP over Notch.[9]
Signaling Pathways
The activity of γ-secretase inhibitors directly impacts two crucial signaling pathways: the Amyloid Precursor Protein (APP) processing pathway, central to Alzheimer's disease pathogenesis, and the Notch signaling pathway, essential for cell-fate decisions.
References
- 1. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]
- 2. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential Regulators of Amyloidogenic Pathway of APP Processing in Alzheimer’s Disease [mdpi.com]
- 8. A Miniaturized 1536-Well Format γ-Secretase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
A Guide to the Safe Disposal of Semagacestat in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of semagacestat, a gamma-secretase inhibitor.
Key Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
These classifications underscore the importance of preventing ingestion and release into the environment.
Hazard and Precautionary Statements Summary
| Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H410 | Very toxic to aquatic life with long lasting effects.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P273 | Avoid release to the environment.[1] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P330 | Rinse mouth.[1] |
| P391 | Collect spillage.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol for this compound Disposal
This protocol outlines the detailed steps for the proper disposal of this compound waste in a laboratory.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it. The container should be made of a material compatible with the waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Handling and Collection of Waste:
-
Solid Waste:
-
Carefully collect any unused or expired solid this compound.
-
Collect any materials used for cleaning spills, such as absorbent pads or wipes, and place them in the designated hazardous waste container.
-
-
Liquid Waste:
-
For solutions containing this compound, pour the waste into a designated, sealed, and properly labeled hazardous liquid waste container.
-
Avoid disposing of this compound solutions down the drain to prevent environmental contamination.[1]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the designated solid hazardous waste container.
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol, followed by water) with the rinsate collected as hazardous liquid waste.
-
4. Spillage Management:
-
In the event of a spill, collect the spillage.[1]
-
For small spills, use an absorbent material to contain and clean up the substance. Place all contaminated materials into the designated hazardous waste container.
-
Ensure the area is well-ventilated during cleanup.
5. Final Disposal:
-
All this compound waste, including the contents and the container, must be disposed of through an approved waste disposal plant.[1]
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste. This typically involves contacting the EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Semagacestat
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Semagacestat (LY450139), a potent gamma-secretase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and disposal protocols.
Hazard Identification and Personal Protective Equipment
This compound is an investigational drug, and while comprehensive safety data may be limited, it is crucial to handle it with a high degree of caution. One safety data sheet classifies this compound as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity - Category 1)[1]. However, another source states the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[2]. Given this discrepancy, a conservative approach is mandated. Researchers should treat this compound as a potent pharmaceutical compound and adhere to stringent safety protocols.
Recommended Personal Protective Equipment (PPE)
Due to the potent pharmacological activity of this compound, robust PPE is required to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides an extra layer of protection against potential permeation. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Body Protection | A disposable, fluid-resistant laboratory coat or gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation. | Minimizes the risk of inhalation of the powdered compound. |
Operational Plan: Handling Procedures
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a calibrated analytical balance is available within a containment device if weighing the solid compound.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Weighing and Reconstitution:
-
Don all required PPE as specified in the table above.
-
When weighing the solid form of this compound, perform the task within a ventilated enclosure to control airborne particles.
-
To reconstitute, slowly add the desired solvent to the vial containing the this compound powder to avoid splashing. This compound is soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (1 mg/ml)[3].
-
Gently swirl or vortex the vial until the compound is fully dissolved.
-
-
Experimental Use:
-
All procedures involving this compound should be performed in a chemical fume hood.
-
Use disposable labware whenever possible to avoid cross-contamination.
-
Avoid eating, drinking, or smoking in the laboratory area[1].
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves[1].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) should be considered hazardous waste.
-
Segregate this waste into a clearly labeled, leak-proof hazardous waste container. These containers are often black and marked "Hazardous Waste Pharmaceuticals"[2].
-
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a designated hazardous waste container.
-
Do not dispose of this compound solutions down the drain, as it is very toxic to aquatic life[1].
-
-
Solid Waste:
-
Empty vials that once contained this compound should be disposed of as hazardous waste.
-
-
Final Disposal:
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary targets.
| Target | IC50 (nM) | Cell Line | Reference |
| Aβ42 | 10.9 | H4 human glioma cells | [5] |
| Aβ40 | 12.1 | H4 human glioma cells | [5] |
| Aβ38 | 12.0 | H4 human glioma cells | [5] |
| Notch Signaling | 14.1 | H4 human glioma cells | [5] |
Mechanism of Action: Signaling Pathway
This compound is a potent inhibitor of gamma-secretase, an enzyme complex involved in the cleavage of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors. By inhibiting gamma-secretase, this compound blocks the production of amyloid-beta (Aβ) peptides, which are the primary components of amyloid plaques in Alzheimer's disease. However, this inhibition also affects the processing of Notch, a critical signaling protein involved in cell-fate decisions, which can lead to off-target effects.
Caption: Mechanism of this compound as a gamma-secretase inhibitor.
References
- 1. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. researchgate.net [researchgate.net]
- 4. osha.gov [osha.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
